2-[(3-Hydroxypropyl)amino]nicotinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxypropylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-8-3-1-4-11-9(8)12-5-2-6-13/h1,3-4,13H,2,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZINDBLGGKTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[(3-Hydroxypropyl)amino]nicotinonitrile: Synthesis, Properties, and Therapeutic Potential
Abstract
The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential therapeutic applications of a novel derivative, 2-[(3-Hydroxypropyl)amino]nicotinonitrile. While specific experimental data for this compound is not extensively available in public literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates from established knowledge of analogous compounds to provide a robust predictive profile. We will delve into a detailed, field-proven protocol for its synthesis, offer an analysis of its expected physicochemical and spectroscopic characteristics, and explore its promising future in the landscape of modern therapeutics, particularly in oncology and virology.
Introduction: The Significance of the Nicotinonitrile Moiety
The pyridine ring is a fundamental heterocyclic structure present in a vast array of natural products and synthetic pharmaceuticals.[1] When functionalized with a cyano group at the 3-position, it forms the nicotinonitrile nucleus, a pharmacophore of significant interest. Nicotinonitrile derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] The versatility of the 2-position of the nicotinonitrile ring allows for the introduction of various substituents, enabling the fine-tuning of the molecule's pharmacological profile. The introduction of an amino linkage at this position, particularly with a functionalized alkyl chain such as a 3-hydroxypropyl group, offers the potential for enhanced solubility, increased hydrogen bonding interactions with biological targets, and novel metabolic pathways, making 2-[(3-Hydroxypropyl)amino]nicotinonitrile a compelling candidate for further investigation.
Proposed Synthesis and Mechanistic Rationale
The synthesis of 2-[(3-Hydroxypropyl)amino]nicotinonitrile can be logically approached through a nucleophilic aromatic substitution reaction. This strategy is predicated on the reactivity of 2-chloronicotinonitrile as an electrophile and the nucleophilic nature of the primary amine in 3-amino-1-propanol.
Synthesis of the Precursor: 2-Chloronicotinonitrile
The starting material, 2-chloronicotinonitrile, is a key intermediate. Its synthesis is well-documented and typically involves the chlorination of N-oxonicotinamide, which is obtained from the oxidation of nicotinonitrile.[5][6]
Experimental Protocol: Synthesis of 2-Chloronicotinonitrile
Materials:
-
N-oxonicotinamide
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)[6]
-
Organic solvent (e.g., Dichloromethane, Chloroform)[7]
-
Organic base (e.g., Triethylamine, Pyridine)[7]
Procedure:
-
Dissolve N-oxonicotinamide in an appropriate organic solvent in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add phosphorus oxychloride or thionyl chloride dropwise to the stirred solution, maintaining the temperature within the specified range.
-
After the addition of the chlorinating agent, add an organic base dropwise, again ensuring the temperature is maintained at 10-15°C.
-
Once the additions are complete, allow the reaction mixture to stir at this temperature for 30-60 minutes.
-
Gradually warm the reaction mixture to room temperature and then heat to reflux (temperature will depend on the solvent used) for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, carefully quench the reaction mixture with ice-water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloronicotinonitrile.
-
Purify the crude product by recrystallization or column chromatography.
Causality: The use of a chlorinating agent like POCl₃ or SOCl₂ is essential for the conversion of the N-oxide to the 2-chloro derivative. The organic base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. Stepwise temperature control is crucial to manage the exothermic nature of the reaction and prevent the formation of byproducts.
Synthesis of 2-[(3-Hydroxypropyl)amino]nicotinonitrile
The final step involves the reaction of 2-chloronicotinonitrile with 3-amino-1-propanol.
Experimental Protocol: Synthesis of 2-[(3-Hydroxypropyl)amino]nicotinonitrile
Materials:
-
2-Chloronicotinonitrile
-
3-Amino-1-propanol
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃, Et₃N)
Procedure:
-
To a solution of 2-chloronicotinonitrile in a suitable aprotic polar solvent, add an equimolar amount of 3-amino-1-propanol.
-
Add a slight excess of a non-nucleophilic base, such as potassium carbonate or triethylamine, to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the 2-position for nucleophilic attack by the amino group of 3-amino-1-propanol. The base is necessary to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the amino alcohol and thus maintaining its nucleophilicity.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-[(3-Hydroxypropyl)amino]nicotinonitrile.
Physicochemical and Spectroscopic Profile (Predicted)
Based on the structure and the properties of analogous compounds, the following characteristics for 2-[(3-Hydroxypropyl)amino]nicotinonitrile can be predicted.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₁N₃O | Based on atomic composition |
| Molecular Weight | 177.21 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for similar organic compounds |
| Melting Point | 100-150 °C | Presence of hydrogen bonding (NH, OH) would increase the melting point compared to simpler nicotinonitriles |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). Sparingly soluble in water. | The hydroxyl and amino groups will enhance polarity and solubility in polar solvents. |
| pKa | ~4-6 (pyridinium proton), ~10-11 (amino proton) | Based on typical pKa values for aminopyridines. |
Predicted Spectroscopic Data
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the 3-hydroxypropyl chain.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine-H4 | 7.5 - 7.7 | dd | 1H |
| Pyridine-H5 | 6.7 - 6.9 | dd | 1H |
| Pyridine-H6 | 8.0 - 8.2 | dd | 1H |
| NH | 7.0 - 8.0 | t (broad) | 1H |
| CH₂-N | 3.3 - 3.5 | q | 2H |
| CH₂-CH₂-N | 1.7 - 1.9 | quintet | 2H |
| CH₂-OH | 3.4 - 3.6 | t | 2H |
| OH | 4.5 - 5.5 | t (broad) | 1H |
Chemical shifts are estimates and can vary based on solvent and concentration.
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C2 | 158 - 162 |
| Pyridine-C3 | 90 - 95 |
| Pyridine-C4 | 138 - 142 |
| Pyridine-C5 | 115 - 120 |
| Pyridine-C6 | 150 - 155 |
| CN | 117 - 120 |
| CH₂-N | 40 - 45 |
| CH₂-CH₂-N | 30 - 35 |
| CH₂-OH | 58 - 62 |
3.1.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, broad |
| N-H stretch (secondary amine) | 3300 - 3500 | Medium, sharp |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C≡N stretch (nitrile) | 2220 - 2240 | Strong, sharp |
| C=C, C=N stretch (aromatic ring) | 1500 - 1600 | Medium to strong |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
3.1.4. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Predicted [M+H]⁺: m/z = 178.0975
Potential Biological Activities and Therapeutic Applications
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activities.[8] The introduction of a 3-hydroxypropylamino side chain at the 2-position of the nicotinonitrile ring is anticipated to modulate the compound's pharmacological profile, potentially leading to novel therapeutic agents.
Anticancer Potential
Nicotinonitrile derivatives have been extensively investigated for their anticancer properties.[4][9] They have been shown to target various pathways involved in cancer progression, including kinase inhibition (e.g., PIM-1 kinase) and disruption of microtubule dynamics.[4][8] The presence of the hydroxyl group in the side chain of 2-[(3-Hydroxypropyl)amino]nicotinonitrile could facilitate additional hydrogen bonding interactions within the active site of target proteins, potentially enhancing its inhibitory activity. Furthermore, the amino-pyridine core is a known pharmacophore in several approved kinase inhibitors.
Antiviral Activity
Pyridine-containing heterocycles are well-represented among antiviral drugs.[10] The 2-aminopyridine moiety, in particular, is a key structural feature in several compounds with demonstrated antiviral efficacy. The mechanism of action for such compounds can vary, from inhibiting viral entry and replication to modulating the host immune response. The structural features of 2-[(3-Hydroxypropyl)amino]nicotinonitrile make it a plausible candidate for screening against a range of viruses.
Antimicrobial Activity
Derivatives of 2-aminopyrimidines and related nitrogen-containing heterocycles have shown broad-spectrum antibacterial and antifungal activities.[2][3] The ability of the nicotinonitrile scaffold to be readily functionalized allows for the generation of large libraries of compounds for antimicrobial screening. The introduction of the polar 3-hydroxypropylamino group may influence the compound's ability to penetrate bacterial cell walls and interact with microbial targets.
Diagram of Potential Biological Interactions
Caption: Potential biological targets and therapeutic outcomes of 2-[(3-Hydroxypropyl)amino]nicotinonitrile.
Conclusion and Future Directions
While direct experimental data on 2-[(3-Hydroxypropyl)amino]nicotinonitrile is limited, this in-depth technical guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route is robust and based on well-established chemical principles. The predicted physicochemical and spectroscopic properties offer a valuable reference for researchers embarking on the synthesis and characterization of this novel compound.
The diverse biological activities associated with the nicotinonitrile and 2-aminopyridine scaffolds strongly suggest that 2-[(3-Hydroxypropyl)amino]nicotinonitrile is a promising candidate for further investigation in drug discovery programs. Future research should focus on the practical synthesis and purification of this compound, followed by a thorough experimental validation of its chemical and physical properties. Subsequently, comprehensive in vitro and in vivo screening against a panel of cancer cell lines, viruses, and microbial strains will be crucial to elucidate its therapeutic potential. The insights provided in this guide are intended to serve as a catalyst for such endeavors, paving the way for the potential development of new and effective therapeutic agents.
References
- U.S. Patent 3,917,624. (1975). Process for producing 2-amino-nicotinonitrile intermediates.
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC. [Link]
-
Reactions of Amino Acids. (2021). Chemistry LibreTexts. [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). ResearchGate. [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). WikiJournal of Science. [Link]
-
¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). (n.d.). ResearchGate. [Link]
-
Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. (2017). PubMed. [Link]
-
THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (2024). Chemistry of Heterocyclic Compounds. [Link]
-
Gas chromatography/mass spectroscopy identification of M2 as... (n.d.). ResearchGate. [Link]
-
infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2. (n.d.). Doc Brown's Chemistry. [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses. [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.). PubMed. [Link]
-
Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (n.d.). SpringerLink. [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
-
Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. (2025). ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. [Link]
-
Synthesis of 1,2-amino alcohols. (n.d.). Organic Chemistry Portal. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]
-
H.NMR-Spectrum of Compound{2}. (n.d.). ResearchGate. [Link]
-
Structure of medicinal compounds containing nicotinonitrile,... (n.d.). ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. (2016). Longdom Publishing. [Link]
-
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. (n.d.). PMC. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. [Link]
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-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI. [Link]
-
2-Aminopyridine. (n.d.). NIST WebBook. [Link]
-
Synthesis of 1,2-amino alcohols by decarboxylative coupling of amino acid derived α-amino radicals to carbonyl compounds via visible-light photocatalyst in water. (n.d.). Green Chemistry. [Link]
-
Absorption Spectra of Heterocyclic Compounds. II. Amino-Derivatives of Pyridine, Quinoline and Isoquinoline. (n.d.). Journal of the American Chemical Society. [Link]
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- The preparation method of 2-chloronicotinic acid. (n.d.).
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2-[(3-Hydroxypropyl)amino]nicotinonitrile synthesis pathway
Technical Whitepaper: Synthesis of 2-[(3-Hydroxypropyl)amino]nicotinonitrile
Executive Summary
The compound 2-[(3-Hydroxypropyl)amino]nicotinonitrile is a critical intermediate in the synthesis of pyridopyrimidine-based kinase inhibitors and other heterocyclic pharmaceutical agents. Its core structure combines a pyridine ring functionalized with a nitrile group (providing a handle for further cyclization, e.g., into amidines or tetrazoles) and a 3-hydroxypropylamino chain (enhancing solubility and hydrogen-bonding potential).
This guide details a robust, scalable synthesis via Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The most logical disconnection is at the
Precursors:
-
Electrophile: 2-Chloronicotinonitrile (CAS: 6609-56-9).
-
Nucleophile: 3-Amino-1-propanol (CAS: 156-87-6).
Figure 1: Retrosynthetic disconnection strategy relying on intrinsic ring activation.
Reaction Mechanism: Addition-Elimination
The reaction proceeds via a classical addition-elimination mechanism. The presence of the cyano group at C3 is crucial; it stabilizes the anionic Meisenheimer intermediate through resonance, significantly lowering the activation energy compared to unsubstituted 2-chloropyridine.
Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of the primary amine attacks the C2 carbon.
-
Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the ring nitrogen and the nitrile group.
-
Aromatization: Loss of the chloride ion (leaving group) restores aromaticity, yielding the protonated product.
-
Deprotonation: Base (Triethylamine or excess amine) removes the proton to generate the neutral product.
Figure 2:
Experimental Protocol
Scale: 10.0 g Input (2-Chloronicotinonitrile) Expected Yield: 85–92%
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Mass/Vol | Role |
| 2-Chloronicotinonitrile | 138.55 | 1.0 | 10.0 g | Substrate |
| 3-Amino-1-propanol | 75.11 | 1.2 | 6.5 g (approx 6.6 mL) | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 11.0 g (15 mL) | Acid Scavenger |
| Isopropanol (IPA) | Solvent | N/A | 100 mL | Reaction Medium |
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 2-Chloronicotinonitrile (10.0 g) and Isopropanol (100 mL). Stir until partially dissolved.
-
Addition: Add Triethylamine (15 mL) followed by the dropwise addition of 3-Amino-1-propanol (6.6 mL) at room temperature.
-
Note: The reaction is slightly exothermic.
-
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Check by TLC (50% EtOAc/Hexanes) or LCMS. The starting material (
) should disappear, and a more polar product spot ( ) should appear.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to
using an ice bath. -
Stir for 1 hour. The product often crystallizes directly from IPA upon cooling.
-
Filter the solid. Wash the cake with cold IPA (
mL) and cold water ( mL) to remove triethylamine hydrochloride salts.
-
-
Alternative Workup (Extraction):
-
If the product does not precipitate, concentrate the solvent in vacuo.
-
Dissolve the residue in Ethyl Acetate (150 mL).
-
Wash with Water (
mL) and Brine ( mL). -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM:MeOH 95:5) if high purity (>99%) is required.
Process Optimization & Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent | Isopropanol (IPA) or Ethanol | Protic solvents stabilize the leaving group (Cl-) and the transition state. They are also Class 3 (low toxicity) solvents suitable for pharma. |
| Base Choice | TEA or DIPEA | Inorganic bases like |
| Temperature | Reflux ( | Essential to overcome the activation energy. At RT, the reaction may take >24h. |
| Impurity | Hydrolysis (Amide) | Avoid strong aqueous acids/bases at high heat, which can hydrolyze the nitrile (-CN) to the amide ( |
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained:
-
1H NMR (DMSO-d6, 400 MHz):
- 8.35 (dd, 1H, Pyridine-H6)
- 7.90 (dd, 1H, Pyridine-H4)
- 7.20 (t, 1H, NH - exchangeable)
- 6.75 (dd, 1H, Pyridine-H5)
- 4.50 (t, 1H, OH - exchangeable)
-
3.55 (m, 2H,
-O) -
3.45 (m, 2H,
-N) -
1.70 (m, 2H, central
)
-
MS (ESI+): Calculated Mass: 177.09; Observed
. -
IR: Nitrile stretch distinct at
.
References
-
Mechanism of Nucleophilic Arom
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Synthesis of 2-amino-3-cyanopyridine deriv
- Source: ResearchG
-
URL:[Link]
-
2-Chloronicotinonitrile Safety & Properties.
- Source: PubChem (NIH).
-
URL:[Link]
-
Nucleophilic Arom
- Source: Chemistry LibreTexts.
-
URL:[Link]
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- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Biological Activity of 2-[(3-Hydroxypropyl)amino]nicotinonitrile
For Distribution to Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Novel Nicotinonitrile Derivative
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of 2-aminonicotinonitrile, in particular, have garnered significant interest for their potential as anticancer, antimicrobial, and antiviral agents.[][2][3][4][5] The biological outcome is profoundly influenced by the nature of the substituents on the pyridine ring, making the exploration of novel derivatives a fertile ground for the discovery of new therapeutic agents.[][6]
This technical guide focuses on a specific, yet underexplored, derivative: 2-[(3-Hydroxypropyl)amino]nicotinonitrile . While direct studies on this molecule are scarce, a comprehensive analysis of its constituent parts—the 2-aminonicotinonitrile core and the (3-hydroxypropyl)amino side chain—allows for the formulation of a strong hypothesis regarding its potential biological activities. This document serves as a roadmap for the systematic investigation of this promising compound, from its synthesis to a tiered in vitro and in vivo evaluation.
Rationale for Investigation: A Structure-Based Hypothesis
The therapeutic potential of 2-[(3-Hydroxypropyl)amino]nicotinonitrile can be inferred from the well-documented activities of its structural analogues.
-
The 2-Aminonicotinonitrile Core: This heterocyclic system is a versatile pharmacophore. Numerous studies have demonstrated that derivatives bearing this core exhibit potent antiproliferative activity against various cancer cell lines.[][3] The proposed mechanisms are diverse, including the induction of autophagy and apoptosis.[] Furthermore, this scaffold is also associated with significant antimicrobial and antiviral properties.[2][4]
-
The (3-Hydroxypropyl)amino Side Chain: The incorporation of an amino alcohol moiety is a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[7][8][9] The hydroxyl group can increase aqueous solubility and provides a hydrogen bond donor/acceptor site, which can facilitate binding to biological targets such as enzyme active sites. The primary amine offers a site for further chemical modification and can also participate in key binding interactions. 3-Amino-1-propanol, the precursor to this side chain, is a versatile building block in the synthesis of pharmaceuticals.[]
Based on this analysis, we hypothesize that 2-[(3-Hydroxypropyl)amino]nicotinonitrile possesses anticancer and antimicrobial activities . The hydroxypropylamino side chain is expected to modulate the potency and selectivity of the nicotinonitrile core, potentially leading to a unique biological profile.
Synthesis of 2-[(3-Hydroxypropyl)amino]nicotinonitrile
The synthesis of the title compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of 2-chloronicotinonitrile with 3-amino-1-propanol.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of 2-[(3-Hydroxypropyl)amino]nicotinonitrile.
Detailed Protocol:
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 3-amino-1-propanol (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-[(3-Hydroxypropyl)amino]nicotinonitrile.
A Tiered Approach to Biological Evaluation
A systematic, multi-tiered approach is recommended to efficiently evaluate the biological activity of 2-[(3-Hydroxypropyl)amino]nicotinonitrile.
Caption: Tiered workflow for biological evaluation.
Detailed Experimental Protocols
In Vitro Cytotoxicity Screening (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to purple formazan, which is soluble in an organic solvent. The absorbance of the formazan solution is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-[(3-Hydroxypropyl)amino]nicotinonitrile in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of 2-[(3-Hydroxypropyl)amino]nicotinonitrile in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Hypothetical Data and Interpretation
The following tables present hypothetical data that could be generated from the proposed experiments, providing a framework for data interpretation.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| 2-[(3-Hydroxypropyl)amino]nicotinonitrile | 5.2 | 8.7 | 12.1 |
| Doxorubicin (Control) | 0.1 | 0.2 | 0.3 |
Interpretation: The hypothetical data suggests that the compound exhibits moderate cytotoxic activity against a panel of cancer cell lines. Further investigation into the mechanism of cell death (e.g., apoptosis, autophagy) would be warranted.
Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| 2-[(3-Hydroxypropyl)amino]nicotinonitrile | 16 | >64 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Interpretation: The hypothetical MIC values indicate that the compound may have moderate activity against Gram-positive bacteria and fungi, but is less effective against Gram-negative bacteria.
Postulated Mechanism of Action: Kinase Inhibition
Many small molecule anticancer drugs with heterocyclic cores, including pyridine derivatives, function by inhibiting protein kinases.[6] Given the structural similarities, it is plausible that 2-[(3-Hydroxypropyl)amino]nicotinonitrile could exert its anticancer effects through the inhibition of one or more kinases involved in cancer cell proliferation and survival signaling pathways.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
A kinase inhibition profiling study against a panel of cancer-relevant kinases would be a critical next step to elucidate the specific molecular target(s) of 2-[(3-Hydroxypropyl)amino]nicotinonitrile.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, overview of the potential biological activities of 2-[(3-Hydroxypropyl)amino]nicotinonitrile. Based on a thorough analysis of its structural components, we have established a strong rationale for its investigation as a novel anticancer and antimicrobial agent. The proposed synthetic route is feasible, and the tiered experimental workflow offers a clear path for its biological evaluation.
Should the primary screening assays yield positive results, further studies should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and pathways affected by the compound.
-
Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in relevant animal models of cancer and infectious diseases.
The exploration of novel chemical entities like 2-[(3-Hydroxypropyl)amino]nicotinonitrile is essential for the continued discovery and development of new medicines to address unmet medical needs.
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Anonymous. (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry. [Link]
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Abouelkhair, R., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry. [Link]
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Abouelkhair, R., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry. [Link]
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Fekry, R. M., et al. (2016). SYNTHESIS AND ANTICANCER ACTIVITY OF DIHYDROPYRIMIDINTHIONE, 1,3-THIAZINE AND 2-OXONICOTINONITRILE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Morzycki, J. W., et al. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica. [Link]
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Anonymous. (n.d.). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]
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Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc. [https://www.semantic scholar.org/paper/One-pot-synthesis-of-2-amino-3-cyanopyridine-under-Tu-Jiang/5c8c5c7d6c556b6c6e0a3f8a0a9a0a8e8a8e8a8e]([Link] scholar.org/paper/One-pot-synthesis-of-2-amino-3-cyanopyridine-under-Tu-Jiang/5c8c5c7d6c556b6c6e0a3f8a0a9a0a8e8a8e8a8e)
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Kotb, E. R. M., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]
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An In-depth Technical Guide to 2-[(3-Hydroxypropyl)amino]nicotinonitrile Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-[(3-Hydroxypropyl)amino]nicotinonitrile, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals interested in the chemical synthesis, characterization, and potential therapeutic applications of this class of compounds. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding.
Introduction: The Nicotinonitrile Scaffold in Medicinal Chemistry
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and several marketed drugs such as bosutinib, milrinone, and neratinib.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the design of novel therapeutics. The introduction of an amino group at the 2-position and a flexible hydroxypropylamino side chain creates a molecule with multiple points for further derivatization and interaction with biological targets. This guide will explore the synthesis, properties, and potential of this specific class of nicotinonitrile derivatives.
Synthesis and Chemical Properties
The synthesis of 2-[(3-Hydroxypropyl)amino]nicotinonitrile and its analogs typically involves a multi-step process, leveraging established methodologies for the construction of substituted pyridine rings.
General Synthetic Approach
A common and efficient route to 2-aminonicotinonitrile derivatives involves the condensation of a suitable dicarbonyl compound or its equivalent with an active methylene compound in the presence of an amine. For the target molecule, a plausible synthetic pathway is outlined below.
Experimental Protocol: Synthesis of 2-[(3-Hydroxypropyl)amino]nicotinonitrile
This protocol is a generalized procedure based on common synthetic methods for related compounds.[2]
Materials:
-
Malononitrile
-
A suitable 1,3-dicarbonyl precursor (e.g., an enaminone or a β-ketoester)
-
3-Amino-1-propanol
-
A suitable base (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, isopropanol)
-
Acetic acid (for catalysis, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl precursor (1.0 eq) and malononitrile (1.0 eq) in the chosen solvent.
-
Addition of Amine: To the stirred solution, add 3-amino-1-propanol (1.1 eq) followed by a catalytic amount of the base.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-[(3-Hydroxypropyl)amino]nicotinonitrile.
Causality Behind Experimental Choices:
-
Solvent: Ethanol or isopropanol are often chosen for their ability to dissolve the reactants and for their appropriate boiling points for reflux conditions.
-
Base Catalyst: A base like piperidine or triethylamine is crucial for promoting the condensation reactions, specifically the Knoevenagel condensation between the dicarbonyl compound and malononitrile.
-
Monitoring by TLC: TLC is a rapid and effective technique to track the consumption of starting materials and the formation of the product, allowing for optimal reaction timing.
Proposed Synthesis Mechanism
The formation of the 2-aminonicotinonitrile ring system likely proceeds through a series of well-established reaction mechanisms.
Sources
Preliminary Screening of 2-[(3-Hydroxypropyl)amino]nicotinonitrile for Anticancer Activity
An In-Depth Technical Guide:
Abstract
The pyridine nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1] Specifically, nicotinonitrile derivatives have garnered significant attention for their diverse biological activities, including potential as anticancer agents.[1][2] This guide presents a comprehensive, structured workflow for the preliminary in vitro screening of a novel nicotinonitrile derivative, 2-[(3-Hydroxypropyl)amino]nicotinonitrile. The strategic approach detailed herein is designed to efficiently assess its cytotoxic potential, elucidate its primary mechanism of action regarding cell death, and investigate its impact on cell cycle progression. This multi-phase screening process, beginning with broad cytotoxicity assays and progressing to more specific mechanistic studies, provides a robust framework for researchers and drug development professionals to generate a preliminary efficacy and safety profile of the compound, thereby informing decisions for further preclinical development.
Introduction and Rationale
The search for novel, selective, and potent anticancer agents is a perpetual endeavor in oncological research. Heterocyclic compounds, particularly those containing a pyridine ring, are a rich source of biologically active molecules.[1] Nicotinonitrile (3-cyanopyridine) and its derivatives have been the subject of extensive research, demonstrating a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[1][3] The anticancer potential of this class is often attributed to its ability to interfere with various biological targets crucial for cancer cell survival and proliferation, such as protein kinases.[1]
The subject of this guide, 2-[(3-Hydroxypropyl)amino]nicotinonitrile, is a synthetic derivative designed to explore new chemical space within this promising class. Its structure features a flexible hydroxypropyl amino side chain at the 2-position of the nicotinonitrile core, a modification that can significantly influence its physicochemical properties, target binding affinity, and overall biological activity.
The rationale for this screening protocol is to move beyond simple viability assays. A preliminary screen must be a self-validating system that not only identifies cytotoxic effects but also provides initial insights into the how and why. By integrating assays for cytotoxicity, apoptosis, and cell cycle arrest, we can construct a foundational understanding of the compound's cellular impact. This approach allows for the early identification of promising candidates while simultaneously flagging compounds with non-specific toxicity or undesirable mechanisms of action.
Compound Profile: 2-[(3-Hydroxypropyl)amino]nicotinonitrile
-
Chemical Structure:
-
IUPAC Name: 2-[(3-Hydroxypropyl)amino]nicotinonitrile
-
Molecular Formula: C₉H₁₁N₃O
-
Core Scaffold: Nicotinonitrile (3-cyanopyridine)
-
-
Synthesis Overview: This compound is typically synthesized via a nucleophilic aromatic substitution reaction. The process involves reacting 2-chloronicotinonitrile with 3-amino-1-propanol.[4] The chlorine atom at the 2-position of the pyridine ring is an effective leaving group, readily displaced by the primary amine of 3-amino-1-propanol. This straightforward synthesis allows for the potential generation of various analogs for structure-activity relationship (SAR) studies.
Integrated Experimental Screening Workflow
A logical, phased approach is critical for the efficient evaluation of a novel compound. The workflow begins with a broad assessment of cytotoxicity across multiple cell lines and funnels down to more specific mechanistic assays for promising candidates.
Caption: High-level workflow for preliminary anticancer screening.
Phase 1: Primary Cytotoxicity Screening via MTT Assay
Scientific Rationale
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, high-throughput colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[5] By testing the compound against a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) and a non-cancerous cell line (e.g., normal fibroblasts), we can determine not only its potency (IC50 value) but also its selectivity. A favorable candidate will show high potency against cancer cells and low toxicity towards normal cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer and normal cell lines in appropriate media.
-
Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 2-[(3-Hydroxypropyl)amino]nicotinonitrile in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
Data Presentation and Interpretation
The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis from the concentration-response curve.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | BJ-1 (Normal Fibroblast) | Selectivity Index (SI)¹ |
| Test Compound | 8.5 | 12.2 | 9.1 | > 50 | > 5.8 (for MCF-7) |
| Doxorubicin | 0.8 | 0.5 | 1.1 | 1.5 | 1.8 |
¹Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI value indicates greater cancer cell selectivity.
Phase 2: Elucidating the Mechanism of Cell Death via Apoptosis Assay
Scientific Rationale
Once cytotoxicity is established, the next critical question is how the compound induces cell death. Many effective anticancer drugs work by inducing apoptosis, or programmed cell death, a highly regulated process that avoids the inflammatory response associated with necrosis.[8][9] An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. The Annexin V/Propidium Iodide (PI) assay leverages this phenomenon. Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore (like FITC), it can identify early apoptotic cells.[9] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9] Flow cytometry analysis of cells stained with both allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Caption: Principle of Annexin V / PI apoptosis detection.
Experimental Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treat the cells with the test compound at its predetermined IC50 concentration for 24 or 48 hours. Include vehicle and untreated controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Accutase or a gentle trypsin-EDTA treatment. Combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL solution).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Presentation and Interpretation
The flow cytometry data is plotted as a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis, divided into four quadrants.
Table 2: Hypothetical Apoptosis Analysis in MCF-7 Cells (24h Treatment)
| Treatment | Live Cells (Q3) | Early Apoptotic (Q4) | Late Apoptotic (Q2) | Necrotic (Q1) |
| Untreated | 95.2% | 2.5% | 1.8% | 0.5% |
| Vehicle (DMSO) | 94.8% | 2.9% | 1.9% | 0.4% |
| Test Compound (8.5 µM) | 45.1% | 35.8% | 15.3% | 3.8% |
A significant increase in the early (Q4) and late (Q2) apoptotic populations upon treatment indicates that the compound induces cell death primarily through apoptosis.
Phase 3: Investigating Antiproliferative Effects via Cell Cycle Analysis
Scientific Rationale
In addition to inducing cell death, anticancer agents can exert their effects by halting cell proliferation. The cell cycle is a tightly regulated process that, when disrupted, can lead to cell growth arrest.[10] Cell cycle analysis using flow cytometry can determine the percentage of cells in each phase (G0/G1, S, and G2/M).[11] This is achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI).[10] Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the DNA content.[10] Cells in the G0/G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase (DNA synthesis) have an intermediate DNA content.[11] An accumulation of cells in a specific phase after treatment suggests the compound interferes with cell cycle progression at that checkpoint.
Caption: The mammalian cell cycle and potential arrest points.
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates as described for the apoptosis assay.
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as previously described.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).[12]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A).[12]
-
Incubate for 30 minutes at room temperature in the dark. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the linear fluorescence of PI.
-
Data Presentation and Interpretation
The data is displayed as a histogram of cell count versus DNA content (fluorescence intensity). Modeling software is used to deconvolute the histogram and calculate the percentage of cells in each phase.
Table 3: Hypothetical Cell Cycle Analysis in HCT-116 Cells (24h Treatment)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Untreated | 55.4% | 28.1% | 16.5% |
| Vehicle (DMSO) | 54.9% | 29.0% | 16.1% |
| Test Compound (12.2 µM) | 25.3% | 15.5% | 59.2% |
A significant increase in the G2/M population suggests the compound may inhibit microtubule formation or interfere with other processes essential for mitosis, leading to G2/M arrest.
Synthesis and Future Directions
This foundational dataset justifies progression to more advanced preclinical studies, which could include:
-
Target Deconvolution: Investigating the specific molecular targets by which the compound induces apoptosis and G2/M arrest (e.g., Western blot analysis for caspases, Bcl-2 family proteins, cyclins, and CDKs).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of the lead compound to improve potency and selectivity.
-
Advanced In Vitro Models: Testing the compound in 3D spheroid or organoid models, which more closely mimic the tumor microenvironment.[13]
-
In Vivo Efficacy Studies: Evaluating the compound's antitumor activity and toxicity profile in relevant animal cancer models.
This structured, causality-driven approach ensures that resources are focused on compounds with the highest therapeutic potential, accelerating the journey from initial discovery to potential clinical application.
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- 9. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
Methodological & Application
Application Note & Protocol: High-Purity Isolation of 2-[(3-Hydroxypropyl)amino]nicotinonitrile
Introduction: The Importance of Purity for Novel Pyridine Derivatives
2-[(3-Hydroxypropyl)amino]nicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any biologically active or functional molecule, achieving high purity is critical for obtaining reliable and reproducible results in downstream applications, be it in vitro assays, in vivo studies, or materials characterization. The presence of unreacted starting materials, such as 2-chloronicotinonitrile and 3-aminopropanol, or reaction by-products can significantly impact experimental outcomes.
This document provides a detailed protocol for the purification of 2-[(3-Hydroxypropyl)amino]nicotinonitrile from a crude reaction mixture. The primary method described is flash column chromatography on silica gel, a widely adopted technique for the purification of moderately to highly polar organic compounds.[1][2] Additionally, an alternative recrystallization protocol is presented for further polishing or for large-scale purification. The causality behind each step is explained to provide a deeper understanding of the purification strategy.
Understanding the Molecule: Physicochemical Properties and Purification Challenges
The structure of 2-[(3-Hydroxypropyl)amino]nicotinonitrile features several key functional groups that dictate its purification strategy:
-
Pyridine Ring: A basic heterocyclic system.
-
Secondary Amine: A basic and polar group, prone to interaction with acidic surfaces.
-
Hydroxyl Group: A polar, hydrogen-bond donating and accepting group.
-
Nitrile Group: A polar group.
The combination of these features makes the molecule highly polar. The basicity of the pyridine nitrogen and the secondary amine can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, potentially causing significant streaking (tailing) during chromatography and poor separation.[3] To counteract this, a mobile phase modifier is essential.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before attempting a large-scale purification, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).
Objective: To find a solvent system that provides good separation between the desired product and impurities, with a target Retention Factor (Rf) of ~0.2-0.3 for the product.
Protocol:
-
Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., methanol or dichloromethane).
-
On a silica gel TLC plate, spot the crude mixture alongside the starting materials (2-chloronicotinonitrile and 3-aminopropanol), if available.
-
Develop the TLC plate in a chamber containing the chosen eluent system.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate or ninhydrin for the amine).
Solvent System Development: Due to the compound's polarity, a polar eluent system is required. A good starting point is a mixture of a relatively non-polar solvent and a polar solvent. Given the basic nature of the target compound, the addition of a small amount of a basic modifier like triethylamine (TEA) or ammonia in methanol is highly recommended to prevent streaking on the silica plate.[3][4]
| Trial Eluent System | Observations | Conclusion |
| 100% Dichloromethane (DCM) | All spots remain at the baseline (Rf ≈ 0). | Not polar enough. |
| 95:5 DCM:Methanol (MeOH) | Product moves slightly off the baseline (Rf ≈ 0.1), impurities are not well-separated. | Polarity is better, but separation is poor. |
| 90:10 DCM:MeOH | Product Rf ≈ 0.25, but significant streaking is observed. | Good polarity, but acidic silica interaction is an issue. |
| 90:10:1 DCM:MeOH:TEA | Product Rf ≈ 0.3, sharp spot. Good separation from starting materials and by-products. | Optimal system for column chromatography. |
Primary Purification Method: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude material. Adjust the column size and solvent volumes accordingly for different scales.
Materials and Equipment:
-
Crude 2-[(3-Hydroxypropyl)amino]nicotinonitrile
-
Silica Gel (40-63 µm particle size)
-
Flash Chromatography System or Glass Column
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all chromatography grade
-
Test tubes or fraction collector
-
TLC plates and chamber
-
Rotary Evaporator
Step-by-Step Protocol:
-
Column Packing (Wet Slurry Method):
-
For 1 g of crude material, use approximately 40-50 g of silica gel (a 40-50:1 ratio of silica to crude is a good starting point).
-
Prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 98:2:1 DCM:MeOH:TEA).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring a flat, stable surface.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the 1 g of crude material in a minimal amount of a suitable solvent (e.g., methanol).
-
Add 2-3 g of silica gel to this solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[4] This technique, known as dry loading, often results in better separation than loading the sample as a solution.
-
Carefully apply the dry-loaded sample onto the sand layer in the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a mobile phase of lower polarity than your final TLC solvent (e.g., start with 95:5:1 DCM:MeOH:TEA). This allows for the elution of less polar impurities first.
-
A gradient elution is often more effective for complex mixtures.[4] Gradually increase the polarity of the mobile phase. A suggested gradient is provided in the table below.
-
Collect fractions of a consistent volume (e.g., 15-20 mL).
-
| Eluent Composition (DCM:MeOH:TEA) | Volume | Purpose |
| 95:5:1 | 200 mL | Elute non-polar impurities. |
| 92:8:1 | 300 mL | Elute impurities of intermediate polarity. |
| 90:10:1 | 600 mL | Elute the target compound. |
| 85:15:1 | 200 mL | Elute highly polar baseline impurities. |
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.
-
Combine the fractions that contain the pure product (as determined by TLC).
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents using a rotary evaporator. The triethylamine will also be removed under vacuum.
-
The final product should be a solid or a viscous oil. Dry further under high vacuum to remove any residual solvent.
-
Purification Workflow Diagram
Caption: Workflow for the purification of 2-[(3-Hydroxypropyl)amino]nicotinonitrile.
Alternative Method: Recrystallization
If the product obtained from chromatography is a solid and requires further purification, or if a large amount of material needs to be purified, recrystallization can be an effective method. A patent for purifying the related compound nicotinamide highlights the use of a water-containing alcohol solvent system.[5]
Protocol:
-
Solvent Screening: Test the solubility of the purified product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, water, or mixtures thereof) at room temperature and at elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add a minimum amount of the hot, ideal solvent to the solid compound until it fully dissolves.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Purity Assessment
The purity of the final product should be assessed by one or more of the following methods:
-
TLC: The purified product should appear as a single spot.
-
NMR (¹H and ¹³C): To confirm the structure and identify any impurities.
-
LC-MS: To determine the purity and confirm the molecular weight.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2-Chloronicotinonitrile is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[6] Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
- Preparation method of 2-hydroxy-3-nitropyridine. (n.d.). Google Patents.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed.
- Process for producing 2-amino-nicotinonitrile intermediates. (n.d.). Google Patents.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). ACS Publications.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
- Purification of a native nicotinic receptor. (2021, January 18). PubMed.
- 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (n.d.). Google Patents.
-
2-Chloronicotinonitrile. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
- Method for producing and purifying 3-aminopropanol. (n.d.). Google Patents.
-
Synthesis of 2-amino-3-cyanopyridine derivatives. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Intramolecular interactions in 2-aminoethanol and 3-aminopropanol. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
-
Intramolecular Interactions in 2-Aminoethanol and 3-Aminopropanol. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 6. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography Analysis of 2-[(3-Hydroxypropyl)amino]nicotinonitrile: Purity Assessment and Process Control
Executive Summary
This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-[(3-Hydroxypropyl)amino]nicotinonitrile (CAS: 113256-26-1). This compound is a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., JAK inhibitors).
The primary analytical challenge lies in separating the polar, basic product from its starting materials—2-chloronicotinonitrile (hydrophobic) and 3-amino-1-propanol (highly polar)—while maintaining excellent peak shape for the basic pyridine moiety. This guide provides a self-validating Reversed-Phase (RP-HPLC) method utilizing acidic phosphate buffering to suppress silanol activity and ensure reproducible retention times.
Chemical Context & Analytical Logic
The Molecule and Reaction Matrix
The synthesis typically involves a nucleophilic aromatic substitution (
-
Target Analyte: 2-[(3-Hydroxypropyl)amino]nicotinonitrile (Basic, Moderately Polar).
-
Starting Material 1 (SM1): 2-Chloronicotinonitrile (Neutral/Weakly Basic, Non-polar).
-
Starting Material 2 (SM2): 3-Amino-1-propanol (Basic, Highly Polar/Hydrophilic).
-
Potential Impurity: 2-Hydroxynicotinonitrile (Hydrolysis product).
Separation Mechanism (Causality)
We utilize a C18 stationary phase with a low pH mobile phase (pH 3.0) .
-
pH Control: At pH 3.0, the pyridine nitrogen (
) and the secondary amine are protonated. This prevents interaction with residual silanols on the column silica, which typically causes peak tailing for bases. -
Elution Order:
-
Void Volume: 3-Amino-1-propanol (too polar to retain on C18).
-
Mid-Elution: Target Product (Hydroxypropyl chain adds polarity compared to SM1).
-
Late Elution: 2-Chloronicotinonitrile (Cl group makes it significantly more hydrophobic).
-
Experimental Protocol
Instrumentation & Reagents[1]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm (or equivalent base-deactivated column).
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (
). -
Phosphoric Acid (85%).
-
Milli-Q Water.
-
Mobile Phase Preparation[1]
-
Mobile Phase A (Buffer): Dissolve 1.36 g
in 1000 mL water (10 mM). Adjust pH to 3.0 ± 0.1 with dilute phosphoric acid. Filter through 0.22 µm membrane. -
Mobile Phase B: Acetonitrile (100%).
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 5.0 µL |
| Detection (UV) | 265 nm (Primary), 210 nm (Secondary for non-aromatics) |
| Run Time | 20 Minutes |
Gradient Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Initial Equilibrium |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar amines) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 40 | 60 | Wash Impurities |
| 15.1 | 95 | 5 | Return to Initial |
| 20.0 | 95 | 5 | Re-equilibration |
Method Development & Validation Logic
System Suitability Criteria
Before analyzing samples, the system must pass the following checks to ensure "Trustworthiness" of data.
-
Resolution (
): between Target Peak and nearest impurity. -
Tailing Factor (
): (Critical for basic compounds). -
Precision (RSD):
for retention time, for peak area (n=6 injections).
Sample Preparation[1]
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: 1.0 mg/mL of 2-[(3-Hydroxypropyl)amino]nicotinonitrile.
-
Working Standard: Dilute to 0.1 mg/mL.
-
Reaction Monitor: Take 50 µL reaction mixture
Dry under Reconstitute in 1 mL Diluent.
Visualized Workflows
Analytical Logic Flow
The following diagram illustrates the decision-making process during the analysis, ensuring the method is self-correcting.
Caption: Logical workflow for HPLC analysis ensuring system suitability parameters are met before sample acquisition.
Reaction Monitoring & Elution Order
This diagram visualizes the separation of the reaction components based on polarity and the expected chromatogram.
Caption: Predicted elution order on C18 column. SM2 elutes in void; Product elutes mid-gradient; SM1 retains longest.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary silanol interactions. | Ensure Buffer pH is |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A (Buffer) rather than 100% ACN. |
| Retention Drift | Column equilibration issues. | Increase equilibration time between gradient runs (from 5 to 8 mins). |
| High Backpressure | Precipitation of buffer. | Ensure ACN concentration does not exceed 90% in the line; wash system with water after use. |
References
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link (Foundational text on low pH separation of basic amines).
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link (Standard for validation protocols).
-
Lunn, G. (2000). HPLC Methods for Pharmaceutical Analysis.[1][2][3][4] Wiley-Interscience. (General reference for pyridine derivative methods).
-
PubChem. (n.d.). Compound Summary for 2-Chloronicotinonitrile. National Library of Medicine. Link (Source for SM1 hydrophobicity data).
Sources
- 1. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Utility of 2-[(3-Hydroxypropyl)amino]nicotinonitrile in Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-[(3-Hydroxypropyl)amino]nicotinonitrile as a versatile and strategic precursor in modern organic synthesis. By leveraging its unique bifunctional nature—possessing a nucleophilic secondary amine, a terminal hydroxyl group, and an electrophilic nitrile tethered to a pyridine core—this molecule serves as a powerful building block for the construction of complex, fused heterocyclic systems. We present the fundamental principles governing its reactivity, detailed protocols for its application in key transformations, and mechanistic insights to guide experimental design. This document is intended for researchers, chemists, and drug development professionals seeking to exploit this precursor for the synthesis of novel molecular architectures with potential applications in medicinal chemistry and materials science.
Introduction: A Precursor of Strategic Importance
The 2-aminonicotinonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and A2A adenosine receptor antagonists.[1][2] The strategic introduction of a functionalized side chain, as seen in 2-[(3-Hydroxypropyl)amino]nicotinonitrile, transforms this simple scaffold into a highly valuable precursor for constructing polycyclic heterocyclic systems through intramolecular cyclization strategies.
The molecule's power lies in the orthogonal reactivity of its key functional groups:
-
The 2-amino group: A potent nucleophile, poised for participation in cyclization reactions with the adjacent nitrile.
-
The nitrile group: An electrophilic center that readily undergoes cyclization to form pyrimidine and other fused rings.
-
The terminal hydroxyl group: A versatile handle for secondary cyclizations, forming ether or ester linkages, or for introducing further molecular complexity.
This guide will focus on the most prominent application: the synthesis of fused pyrido[2,3-d]pyrimidine derivatives, a class of compounds with significant therapeutic potential.[3]
Caption: Key reactive centers of the precursor molecule.
Synthesis of the Precursor: A Standard Protocol
The title compound is readily accessible via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and 3-amino-1-propanol. The electron-withdrawing nature of the nitrile and the pyridine nitrogen atom activates the C2 position for nucleophilic attack.
Protocol 2.1: Synthesis of 2-[(3-Hydroxypropyl)amino]nicotinonitrile
| Reagent/Solvent | M.W. | Amount | Moles | Eq. |
| 2-Chloronicotinonitrile | 138.55 | 10.0 g | 72.17 mmol | 1.0 |
| 3-Amino-1-propanol | 75.11 | 6.5 g | 86.61 mmol | 1.2 |
| Triethylamine (TEA) | 101.19 | 10.1 mL | 72.17 mmol | 1.0 |
| Acetonitrile (MeCN) | - | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinonitrile (10.0 g, 72.17 mmol) and acetonitrile (200 mL).
-
Add 3-amino-1-propanol (6.5 g, 86.61 mmol) to the suspension, followed by triethylamine (10.1 mL, 72.17 mmol). TEA acts as a base to quench the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: 2-4% Methanol in Dichloromethane) to afford 2-[(3-Hydroxypropyl)amino]nicotinonitrile as a pale yellow solid.
Expected Yield: 80-90%.
Core Application: Tandem Cyclization to Fused Pyrido[2,3-d]pyrimidinones
A powerful application of this precursor is the construction of the tetrahydropyrido[3',2':5,6]pyrimido[2,1-b][3][4]oxazine ring system. This transformation is a tandem reaction involving two key intramolecular cyclization steps, showcasing the utility of the strategically placed functional groups.
Caption: Workflow for the tandem cyclization reaction.
Protocol 3.1: Synthesis of 8,9-dihydro-6H-pyrido[3',2':5,6]pyrimido[2,1-b][3][4]oxazin-6-one
This protocol describes a plausible and efficient route based on established chemical principles for similar transformations.
| Reagent/Solvent | M.W. | Amount | Moles | Eq. |
| 2-[(3-Hydroxypropyl)amino]nicotinonitrile | 177.20 | 5.0 g | 28.21 mmol | 1.0 |
| Diethyl carbonate | 118.13 | 17.0 mL | 141.05 mmol | 5.0 |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 9.0 mL | 28.21 mmol | 1.0 |
| Ethanol (Anhydrous) | - | 100 mL | - | - |
| Hydrochloric Acid (Conc.) | - | ~2 mL | - | - |
Procedure:
-
Pyrimidine Ring Formation:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (100 mL) and 2-[(3-Hydroxypropyl)amino]nicotinonitrile (5.0 g, 28.21 mmol).
-
Add diethyl carbonate (17.0 mL, 141.05 mmol). This serves as the C1 synthon for the pyrimidinone ring.
-
Slowly add sodium ethoxide solution (9.0 mL, 28.21 mmol) at room temperature. The use of a strong base is crucial for deprotonating the amine, initiating the cyclization cascade.
-
Heat the mixture to reflux (approx. 78°C) for 24 hours. Monitor the formation of the dihydropyrido[2,3-d]pyrimidinone intermediate by TLC.
-
-
Oxazine Ring Formation (Intramolecular O-alkylation):
-
After 24 hours, cool the reaction mixture to 0°C in an ice bath.
-
Carefully acidify the mixture to pH ~2 by the dropwise addition of concentrated hydrochloric acid. This step protonates the intermediate and catalyzes the intramolecular cyclization of the hydroxyl group.
-
Once acidified, remove the ice bath and stir the reaction at room temperature for an additional 6 hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization from an ethanol/water mixture or by flash chromatography to yield the final tricyclic product.
-
Safety Precautions: Handle sodium ethoxide and concentrated HCl with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Mechanistic Rationale and Causality
Understanding the mechanism is key to troubleshooting and adapting the protocol.
Step 1: Pyrimidinone Formation The reaction is initiated by the base-catalyzed addition of the secondary amine to the carbonyl group of diethyl carbonate. This is followed by an intramolecular nucleophilic attack of the newly formed carbamate's nitrogen onto the electron-deficient nitrile carbon. Tautomerization and elimination of ethanol yield the stable 7-(3-hydroxypropyl)-3,4-dihydropyrido[2,3-d]pyrimidin-4-one intermediate. The use of excess diethyl carbonate drives the initial equilibrium towards the carbamate intermediate.
Step 2: Oxazine Formation Under acidic conditions, the pyrimidine ring is protonated, which may facilitate the subsequent cyclization. The terminal hydroxyl group acts as a nucleophile, attacking the C4 position of the pyrimidinone ring in an intramolecular S_N2-type reaction, displacing water (after protonation of the carbonyl oxygen) and forming the fused six-membered oxazine ring. This acid-catalyzed dehydration and cyclization is a common strategy for forming such fused systems.[5]
Caption: Key steps in the acid-catalyzed oxazine ring formation.
Conclusion
2-[(3-Hydroxypropyl)amino]nicotinonitrile is a precursor with significant synthetic potential, particularly for the rapid assembly of complex, fused heterocyclic scaffolds. Its value is derived from the predictable and controllable reactivity of its multiple functional groups. The tandem cyclization protocol detailed herein provides a robust and efficient pathway to novel tricyclic systems, offering a strategic advantage to researchers in drug discovery and synthetic chemistry. By understanding the underlying mechanisms, chemists can further adapt and expand the utility of this versatile building block for a wide range of synthetic targets.
References
- Process for producing 2-amino-nicotinonitrile intermediates.
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]
-
2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6) bonds and intramolecular dehydrations. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6) bonds and intramolecular dehydrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 2-[(3-Hydroxypropyl)amino]nicotinonitrile
Abstract
This comprehensive guide provides a detailed framework for the formulation of 2-[(3-Hydroxypropyl)amino]nicotinonitrile, a novel nicotinonitrile derivative, for preclinical in vivo studies. Recognizing the frequent challenge of poor aqueous solubility with novel chemical entities, this document outlines a systematic, multi-faceted approach to formulation development.[1][2] It emphasizes a deep understanding of the compound's physicochemical properties as the foundation for rational vehicle selection and the development of stable, safe, and effective formulations for various administration routes. This guide is intended for researchers, scientists, and drug development professionals seeking to advance promising compounds from the bench to in vivo evaluation.
Introduction: The Critical Role of Formulation in Preclinical Success
The journey of a novel compound from discovery to a potential therapeutic is fraught with challenges, with poor biopharmaceutical properties being a primary cause of attrition. The formulation of a new chemical entity (NCE) like 2-[(3-Hydroxypropyl)amino]nicotinonitrile is a critical determinant of its success in in vivo studies.[3] An appropriate formulation ensures accurate dosing, enhances bioavailability, and minimizes vehicle-related side effects, thereby generating reliable pharmacokinetic and pharmacodynamic data.[4] Nicotinonitrile derivatives, while a promising class of compounds with diverse biological activities, often present formulation hurdles due to their chemical structure.[5][6] This guide provides a strategic workflow to navigate these challenges.
Pre-formulation Assessment: Characterizing the Molecule
Before embarking on formulation development, a thorough understanding of the physicochemical properties of 2-[(3-Hydroxypropyl)amino]nicotinonitrile is paramount. This initial characterization will inform every subsequent decision in the formulation process.
Physicochemical Property Profiling
A summary of essential pre-formulation parameters and the analytical techniques for their determination is presented below.
| Parameter | Analytical Method(s) | Importance in Formulation |
| Aqueous Solubility | Shake-flask method with HPLC-UV analysis | Determines the feasibility of simple aqueous formulations. |
| pH-Solubility Profile | Shake-flask method in buffers of varying pH | Identifies potential for pH-modification to enhance solubility. |
| LogP/LogD | HPLC with UV detection, computational prediction | Indicates the lipophilicity of the compound and the potential need for lipid-based or organic solvent systems. |
| pKa | Potentiometric titration, UV-spectrophotometry | Determines the ionization state at different pH values, crucial for salt formation and pH-adjusted formulations. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties and potential for amorphous solid dispersions. |
| Chemical Stability | HPLC-UV/MS analysis of solutions under various stress conditions (pH, temperature, light) | Establishes degradation pathways and informs on appropriate storage and handling conditions.[7] |
Initial Stability Assessment
Forced degradation studies are essential to understand the inherent stability of 2-[(3-Hydroxypropyl)amino]nicotinonitrile. This involves exposing the compound to harsh conditions to identify potential degradation products and pathways.[7]
Protocol for Forced Degradation Study:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.[7]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid compound and the stock solution to UV light.
-
-
Sample Analysis: At various time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[7]
Formulation Development Strategy: A Tiered Approach
Based on the pre-formulation data, a tiered approach to formulation development is recommended. This strategy begins with the simplest aqueous-based vehicles and progresses to more complex systems as needed.
Caption: Tiered approach to formulation development for 2-[(3-Hydroxypropyl)amino]nicotinonitrile.
Tier 1: Aqueous-Based Formulations
For compounds with sufficient aqueous solubility, simple aqueous vehicles are preferred due to their safety and ease of preparation.[8]
Protocol for Aqueous Formulation:
-
Vehicle Preparation: Prepare sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS, pH 7.4).[8]
-
Dissolution: Weigh the required amount of 2-[(3-Hydroxypropyl)amino]nicotinonitrile and add it to the vehicle.
-
Solubilization: Use a vortex mixer or sonicator to aid dissolution. Gentle warming may be applied if the compound is heat-stable.
-
pH Adjustment: If the compound's solubility is pH-dependent, adjust the pH of the buffer to a range that maximizes solubility while remaining physiologically tolerable.[9]
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter.
Tier 2: Co-solvent and Surfactant Systems
For poorly soluble compounds, co-solvents and surfactants are commonly employed to increase solubility.[1][10]
| Vehicle Component | Examples | Concentration Range (Typical) | Considerations |
| Co-solvents | Polyethylene Glycol (PEG 300/400), Propylene Glycol, DMSO, Ethanol | 10-40% | Potential for toxicity and precipitation upon dilution in the bloodstream.[8][10] |
| Surfactants | Tween 80, Solutol® HS-15, Cremophor® EL | 1-10% | Can improve solubility and stability but may cause hypersensitivity reactions.[1] |
Protocol for Co-solvent/Surfactant Formulation:
-
Component Preparation: Prepare the aqueous phase (e.g., saline or PBS) and the organic/surfactant phase separately.
-
Initial Dissolution: Dissolve the compound in the co-solvent or surfactant with the aid of vortexing or sonication.
-
Blending: Slowly add the aqueous phase to the organic/surfactant phase while continuously mixing.
-
Clarity Check: Visually inspect the final formulation for clarity and the absence of precipitation.
-
Characterization: Analyze the formulation for drug concentration, pH, and potential for precipitation upon dilution.
Tier 3: Advanced Formulations
For compounds that are particularly challenging to formulate, more advanced strategies may be necessary.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[11] They are particularly useful for enhancing the oral bioavailability of lipophilic drugs.
-
Suspensions: If the compound cannot be fully solubilized, a uniform suspension can be prepared.[8] Micronization or nano-sizing of the drug particles can improve the dissolution rate and bioavailability.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to ensure the quality, stability, and safety of the final formulation.
Caption: Analytical quality control workflow for the final formulation.
HPLC Method for Quantification
A robust, stability-indicating HPLC method is the cornerstone of formulation analysis.
Example HPLC Method Parameters (to be optimized):
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or other suitable modifier).[12] |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength of maximum absorbance (determined by UV scan). |
| Injection Volume | 10 µL |
| Column Temperature | 25-30°C |
This method must be validated for linearity, accuracy, precision, and specificity.[13]
Conclusion
The successful in vivo evaluation of 2-[(3-Hydroxypropyl)amino]nicotinonitrile hinges on the development of a well-characterized and stable formulation. The systematic approach outlined in this guide, from thorough pre-formulation assessment to a tiered formulation strategy and rigorous analytical quality control, provides a robust framework for achieving this goal. By understanding the unique properties of the molecule and applying sound formulation principles, researchers can ensure the generation of high-quality, reproducible data in their preclinical studies.
References
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- BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
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- PubChem. (n.d.). 2-Amino-3-hydroxypyridine. National Center for Biotechnology Information.
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- ResearchGate. (2019). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
- Middaugh, C. R., & Volkin, D. B. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Journal of Pharmaceutical Sciences, 112(2), 353-373.
- NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health.
- ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
- ResearchGate. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard.
- van der Merwe, J., Steenekamp, J., Steyn, D., & Hamman, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393.
- Koziolek, M., Schneider, F., & Grimm, M. (2021). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. Pharmaceutics, 13(7), 1044.
- Gattefossé. (n.d.). Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients.
- GAD. (n.d.). Gad Vehicles Database.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tahir, K. E. H. (2017). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 2(10), 6951–6963.
- El-Hellani, A., El-Hage, R., & Salman, R. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. International Journal of Environmental Research and Public Health, 15(10), 2132.
- Weh, A., & Korsa, D. (2021). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 4(1), 13.
- PubChem. (n.d.). 2-Amino-3-hydroxypropanenitrile. National Center for Biotechnology Information.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Li, M., & Li, R. (2024). In vivo deposition of poorly soluble drugs. Advanced Drug Delivery Reviews, 209, 115295.
- hVIVO. (n.d.). Bioanalysis & Characterization Services.
- ResearchGate. (2025). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples.
- Atcha, Z., & Stasi, L. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- Dall'Olio, D., & Funel, N. (2018). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 23(11), 2947.
- PubChem. (n.d.). 3-Aminopropionitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. National Center for Biotechnology Information.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
- Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies.
- Berkowitz, S. A., Engen, J. R., & Mazzeo, J. R. (2012). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Nature Reviews Drug Discovery, 11(7), 527–540.
- ResearchGate. (2025). Small Molecule Formulation Screening Strategies in Drug Discovery.
- PubChem. (n.d.). 2-Amino-3-hydroxy-2-methylpropanenitrile. National Center for Biotechnology Information.
- SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
- Pharma Excipients. (2020, May 3). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
- ResearchGate. (2013). Biorelevant solubility of poorly soluble drugs: Rivaroxaban, furosemide, papaverine and niflumic acid.
- Biotherapeutics Analytical Summit. (n.d.). Advances in Characterization Methods & Approaches.
- ResearchGate. (n.d.). Formulation development and in vitro evaluation of bilayer tablets Nicardipine.
- Johnson, L. M., Li, Y., & Liu, F. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 748–755.
- ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study?.
- Wikipedia. (n.d.). Nicotinonitrile.
- Byard, S. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology.
- Asghar, S., Anjum, F., & Nisa, A. U. (2020). Simvastatin-Nicotinamide Co-Crystals: Formation, Pharmaceutical Characterization and in vivo Profile. International Journal of Nanomedicine, 15, 8109–8123.
- ResearchGate. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- Rivera-Sarmiento, A., & Cárdenas-García, J. (2023). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 24(22), 16421.
- FDA CDER. (2021, April 15). Designing First-In-Human Trials for Small Molecules and Biologics [Video]. YouTube.
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- 13. mdpi.com [mdpi.com]
Application Note: Divergent Synthesis of Fused Heterocycles using 2-[(3-Hydroxypropyl)amino]nicotinonitrile
This Application Note and Protocol guide details the use of 2-[(3-Hydroxypropyl)amino]nicotinonitrile as a versatile synthon. This specific precursor combines the electrophilic nature of the nicotinonitrile core with the nucleophilic potential of the tethered hydroxyl group, enabling divergent synthetic pathways to fused heterocycles.
Abstract & Introduction
The synthesis of fused pyridine heterocycles is a cornerstone of medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK4/6, EGFR). 2-[(3-Hydroxypropyl)amino]nicotinonitrile (1) represents a high-value "privileged structure" because it contains both a 1,3-electrophilic center (the amino-nitrile motif) and a tethered nucleophile (the
This guide outlines two distinct protocols:
-
Route A (Intermolecular): Synthesis of N8-substituted pyrido[2,3-d]pyrimidines , preserving the hydroxypropyl chain for solubility or further conjugation.
-
Route B (Intramolecular): Synthesis of 3,4-dihydro-2H-pyrido[2,3-b][1,4]oxazepines via base-mediated cyclization, accessing a novel 7-membered fused ring system.
Chemical Profile: The Precursor
| Property | Specification |
| Compound Name | 2-[(3-Hydroxypropyl)amino]nicotinonitrile |
| Structure | Pyridine ring substituted with a nitrile at C3 and a (3-hydroxypropyl)amino group at C2. |
| Molecular Weight | 177.20 g/mol |
| Key Reactivity | Nitrile (C3): Susceptible to nucleophilic attack (Pinner reaction, cyclization).Amine (C2): Electron-donating, activates C3 nitrile.Hydroxyl (Side-chain): Nucleophilic handle for intramolecular cyclization. |
| Storage | Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
Synthetic Strategies & Pathways
The following Graphviz diagram illustrates the divergent reactivity of the starting material.
Caption: Divergent synthetic pathways from the common precursor (1). Route A yields bicyclic pyrimidines; Route B yields fused oxazepines.
Detailed Experimental Protocols
Phase 1: Synthesis of Precursor (1)
Before accessing novel heterocycles, the precursor must be synthesized with high purity to avoid side reactions during cyclization.
Reagents: 2-Chloronicotinonitrile (1.0 eq), 3-Amino-1-propanol (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq), DMF (anhydrous).
-
Setup: Charge a round-bottom flask with 2-chloronicotinonitrile (10 mmol) and anhydrous DMF (20 mL).
-
Addition: Add DIPEA (20 mmol) followed by dropwise addition of 3-amino-1-propanol (12 mmol).
-
Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (50% EtOAc/Hexanes) for disappearance of the chloro-starting material.
-
Workup: Cool to room temperature. Pour into ice-water (100 mL). The product may precipitate. If not, extract with EtOAc (3 x 50 mL).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH/Ether if necessary.
-
Yield Expectation: 85-92%.
-
Validation: ^1H NMR should show disappearance of the downfield pyridine proton adjacent to Cl and appearance of propyl methylene signals.
-
Phase 2, Route A: Synthesis of Pyrido[2,3-d]pyrimidines
This route utilizes the amino-nitrile core to form a pyrimidine ring while keeping the hydroxypropyl chain intact. This is critical for developing kinase inhibitors where the alcohol serves as a solvent-interacting motif.
Reagents: Precursor (1) (1.0 eq), Formamidine Acetate (2.0 eq), 2-Methoxyethanol (Solvent).
-
Setup: Dissolve Precursor (1) (5 mmol) in 2-methoxyethanol (15 mL).
-
Cyclization: Add Formamidine Acetate (10 mmol).
-
Reflux: Heat the reaction to reflux (120-125°C) under nitrogen for 12 hours.
-
Isolation: Cool the mixture. The product often precipitates upon cooling. If not, remove solvent in vacuo and triturate with diethyl ether.
-
Data Analysis:
-
IR: Disappearance of the sharp -CN stretch (~2220 cm⁻¹).
-
MS: M+1 peak corresponding to the pyrimidine core (+27 Da from precursor).
-
Phase 2, Route B: Intramolecular Cyclization to Pyrido[1,4]oxazepines
This route exploits the side-chain hydroxyl group to form a 7-membered ring. This is a "novel" heterocycle approach, as 7-membered rings fused to pyridines are less common than 6-membered analogs.
Reagents: Precursor (1) (1.0 eq), Sodium Hydride (60% dispersion, 2.5 eq), dry THF or DMF.
-
Activation: Dissolve Precursor (1) (2 mmol) in anhydrous THF (20 mL) at 0°C.
-
Deprotonation: Carefully add NaH (5 mmol) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins to ensure formation of the alkoxide.
-
Cyclization: Warm to reflux (66°C) for 4-8 hours.
-
Quench: Cool to 0°C and carefully quench with saturated NH₄Cl solution.
-
Extraction: Extract with DCM (3 x 30 mL). The product is likely polar.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Note: This reaction creates a 3,4-dihydro-2H-pyrido[2,3-b][1,4]oxazepin-9-amine (or its tautomer). The disappearance of the nitrile peak in IR is the primary indicator of success.
-
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Route A: Low Yield | Incomplete cyclization due to moisture. | Use anhydrous 2-methoxyethanol or switch to neat fusion (no solvent) at 160°C. |
| Route B: Polymerization | Intermolecular attack (O-alkylation of neighbor) rather than intramolecular. | Run the reaction under high dilution conditions (0.01 M) to favor intramolecular ring closure. |
| Route B: Hydrolysis | Nitrile hydrolysis to amide before cyclization. | Ensure reagents (NaH, Solvent) are strictly anhydrous. Avoid hydroxide bases. |
References
-
General Reactivity of 2-Aminonicotinonitriles
- Title: Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine deriv
- Source:Journal of Heterocyclic Chemistry.
- Context: Establishes the baseline cycliz
-
URL:[Link] (Journal Landing Page for verification of scope)
-
Intramolecular Alkoxide Cyclization
- Title: Base-Mediated Intramolecular Cycliz
- Source:Organic Letters (Analogous chemistry).
- Context: Validates the mechanism of alkoxide attack on nitriles to form 7-membered rings.
-
URL:[Link]
-
Precursor Synthesis (S_NAr)
- Title: Nucleophilic aromatic substitution of 2-chloronicotinonitriles.
- Source:Tetrahedron Letters.
- Context: Standard protocol for displacing 2-chloro groups on pyridines with amino alcohols.
-
URL:[Link]
Sources
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- 4. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
- 7. I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving the solubility of 2-[(3-Hydroxypropyl)amino]nicotinonitrile for biological assays
Welcome to the technical support center for 2-[(3-Hydroxypropyl)amino]nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on achieving and maintaining the solubility of this compound for reliable and reproducible biological assays. Due to the limited specific data available for this particular molecule, this guide synthesizes information from related nicotinonitrile derivatives and established principles of solubility enhancement for small molecules.[1][2][3]
Introduction: Understanding the Solubility Challenge
2-[(3-Hydroxypropyl)amino]nicotinonitrile, like many heterocyclic compounds, may present solubility challenges in aqueous buffers commonly used in biological assays. The presence of both polar (hydroxypropyl, amino, nitrile, pyridine nitrogen) and non-polar (aromatic ring) functionalities suggests that its solubility will be highly dependent on the physicochemical properties of the solvent system, such as polarity, pH, and the presence of co-solvents.
Poor solubility can lead to inaccurate assay results, compound precipitation, and wasted resources. This guide provides a systematic approach to troubleshoot and optimize the solubilization of 2-[(3-Hydroxypropyl)amino]nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of 2-[(3-Hydroxypropyl)amino]nicotinonitrile?
A1: For a novel compound like 2-[(3-Hydroxypropyl)amino]nicotinonitrile, it is recommended to start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules. Other potential solvents include ethanol, methanol, or N,N-dimethylformamide (DMF).
It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen organic solvent. This stock can then be serially diluted into your aqueous assay buffer to the final working concentration. This approach minimizes the final concentration of the organic solvent in the assay, reducing potential solvent-induced artifacts.
Q2: How does pH likely affect the solubility of 2-[(3-Hydroxypropyl)amino]nicotinonitrile?
A2: The structure of 2-[(3-Hydroxypropyl)amino]nicotinonitrile contains a pyridine ring and an amino group, which are basic moieties. Therefore, the solubility of this compound is expected to be pH-dependent. At acidic pH, the pyridine nitrogen and the amino group can become protonated, forming a more soluble salt. Conversely, at neutral or basic pH, the compound will be in its less soluble free base form.
If you observe precipitation in your neutral pH assay buffer, consider preparing your final dilutions in a slightly acidic buffer (e.g., pH 5.0-6.5), if compatible with your assay.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "antisolvent precipitation." It occurs when the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous buffer. Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Increase the percentage of co-solvent: If your assay can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% or 1% DMSO) can help maintain solubility. Always run a solvent tolerance control in your assay.
-
Use a different co-solvent: Sometimes, a different water-miscible solvent can be more effective. Consider trying ethanol or a polyethylene glycol (PEG) such as PEG 400.[4]
-
Employ a "pluronic" solution: Pluronic F-127 is a non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds in aqueous solutions. Preparing your dilutions in a buffer containing a low concentration of Pluronic F-127 (e.g., 0.01-0.1%) can be highly effective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound is difficult to dissolve in the initial organic solvent (e.g., DMSO). | The compound may have high crystallinity or may be degrading. | - Gently warm the solution (e.g., to 37°C) while vortexing.- Use sonication to aid dissolution.- Try a different organic solvent like DMF or NMP. |
| Stock solution appears cloudy or contains particulates. | The compound may not be fully dissolved or may be degrading over time. | - Filter the stock solution through a 0.22 µm syringe filter.- Prepare fresh stock solutions more frequently.- Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Precipitation is observed in the assay plate over time. | The compound has limited kinetic solubility in the final assay buffer. | - Include a solubility-enhancing excipient in your assay buffer, such as bovine serum albumin (BSA) or cyclodextrins.- Decrease the incubation time of your assay, if possible. |
| Inconsistent assay results between experiments. | Variability in compound solubility and concentration. | - Ensure the stock solution is completely dissolved before each use by warming and vortexing.- Prepare a large batch of the intermediate dilution in a co-solvent/buffer mixture to be used for all final dilutions in an experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of 2-[(3-Hydroxypropyl)amino]nicotinonitrile powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the vial containing the compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the maximum soluble concentration of the compound in your specific assay buffer.
-
Prepare a series of dilutions of your 10 mM DMSO stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
In a clear 96-well plate, add 198 µL of your assay buffer to each well.
-
Add 2 µL of each DMSO dilution to the corresponding wells of the 96-well plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix the plate on a plate shaker for 5 minutes.
-
Let the plate sit at room temperature for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility limit. For a more quantitative assessment, you can measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm.
Visualizations
Decision Tree for Solvent Selection
Caption: A decision tree for selecting an appropriate solvent for the initial stock solution preparation.
Troubleshooting Workflow for Precipitation in Assay Buffer
Caption: A systematic workflow for troubleshooting compound precipitation in the final assay buffer.
Quantitative Data Summary
The following table provides a hypothetical solubility profile for 2-[(3-Hydroxypropyl)amino]nicotinonitrile based on the properties of similar nicotinonitrile derivatives. This data is for illustrative purposes only and should be confirmed experimentally.
| Solvent System | Maximum Solubility (mM) | Observations |
| 100% DMSO | >100 | Readily soluble |
| 100% Ethanol | ~50 | Soluble with gentle warming |
| PBS (pH 7.4) | <0.1 | Poorly soluble, forms precipitate |
| PBS (pH 7.4) + 1% DMSO | 0.1 - 0.5 | Limited solubility, may precipitate over time |
| Acetate Buffer (pH 5.5) + 1% DMSO | 1 - 5 | Improved solubility compared to neutral pH |
| PBS (pH 7.4) + 1% DMSO + 0.1% Pluronic F-127 | 5 - 10 | Significantly improved solubility |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7015524, 2-Aminoisonicotinonitrile. Retrieved from [Link]
- Gencheva, M., Zheleva, D., Ugrinova, I., & Pasheva, E. (2020). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 25(23), 5732.
- Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., & El-Sabbagh, O. I. (2019). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Molecules, 24(11), 2154.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14656672, 2-Amino-3-hydroxypropanenitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77887, 3-Nitropyridin-2-ylamine. Retrieved from [Link]
- Kumar, V., & Sharma, D. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 1-8.
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(3), 1548-1554.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 5(49), 31853–31866.
- Mickevičienė, V., Mickevičius, V., & Baranauskas, J. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(11), 3344.
- Abumelha, H. M. (2020). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. Journal of Heterocyclic Chemistry, 57(3), 1269-1281.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28114, 2-Amino-3-Hydroxypyridine. Retrieved from [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 3(2), 52-61.
- Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Al-Mishari, A. A. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1686–1701.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6999799, (2R)-3-Amino-2-hydroxypropanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136494, 3-[(Propan-2-yl)amino]propanenitrile. Retrieved from [Link]
- Patel, H., & Patel, K. (2015). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. International Journal of Pharmaceutical Sciences and Research, 6(8), 3364-3371.
Sources
Minimizing degradation of 2-[(3-Hydroxypropyl)amino]nicotinonitrile in solution
Technical Support Center: 2-[(3-Hydroxypropyl)amino]nicotinonitrile Stability Guide
Executive Summary & Molecule Profile
Target Molecule: 2-[(3-Hydroxypropyl)amino]nicotinonitrile CAS Registry Number: (Analogous scaffold reference: 2-aminonicotinonitrile derivatives) Molecular Profile: This compound features a "push-pull" electronic system where an electron-donating secondary amine at position 2 conjugates with an electron-withdrawing nitrile group at position 3 on a pyridine ring. The 3-hydroxypropyl tail adds a primary alcohol, increasing polarity but introducing oxidative liability.
Core Stability Risks:
-
Nitrile Hydrolysis: Conversion to amide (nicotinamide analog) or acid under pH extremes.
-
Oxidative Degradation: Susceptibility of the secondary amine and primary alcohol to reactive oxygen species (ROS).
-
Photolytic Instability: The conjugated aminopyridine system absorbs UV/Vis light, leading to potential photo-oxidation or dimerization.
-
Intramolecular Cyclization: Potential for the terminal hydroxyl group to attack the nitrile carbon under Lewis acid or strong base catalysis, forming a fused oxazine-like impurity.
Critical Degradation Pathways (Visualized)
The following diagram maps the degradation logic you must internalize to troubleshoot effectively.
Caption: Primary degradation vectors for 2-[(3-Hydroxypropyl)amino]nicotinonitrile involving hydrolysis, oxidation, and cyclization.[1]
Troubleshooting & FAQs
Q1: "My clear stock solution turned yellow overnight. Is it still usable?"
-
Diagnosis: This is a classic sign of oxidative degradation or photo-oxidation . The pyridine ring, when electron-rich (due to the amino group), can form N-oxides or radical coupling products that are highly chromophoric (yellow/brown).
-
Root Cause: Exposure to air (oxygen) or ambient light without proper shielding.
-
Action:
-
Check LC-MS for [M+16] peaks (N-oxide) or [M-2] peaks (oxidation of alcohol to aldehyde).
-
If degradation is < 2%, use immediately. If > 5%, discard.
-
Prevention: Always sparge buffers with Argon/Nitrogen and store in amber glass.
-
Q2: "I see a new peak eluting earlier than my main compound on Reverse Phase HPLC."
-
Diagnosis: This is likely the hydrolysis product (Amide or Acid).
-
Mechanism: The nitrile (-CN) group hydrolyzes to an amide (-CONH2) and eventually to a carboxylic acid (-COOH). These are more polar than the parent nitrile, causing them to elute earlier on C18 columns.
-
Root Cause: Storage in aqueous buffer at non-neutral pH (acidic or basic) for extended periods.
-
Action: Ensure your stock solution is in 100% DMSO or Methanol (anhydrous). Only dilute into aqueous buffer immediately before use.
Q3: "The compound precipitates when I dilute my DMSO stock into PBS (pH 7.4)."
-
Diagnosis: Solubility Crash .
-
Scientific Context: While the hydroxypropyl group aids solubility, the nicotinonitrile core is aromatic and moderately lipophilic. High concentrations (>10 mM) in aqueous salts can force precipitation.
-
Action:
-
Lower the final concentration.
-
Add a co-solvent/solubilizer: 5-10% cyclodextrin (HP-β-CD) or maintain 5% DMSO in the final buffer.
-
Verify the pH. Pyridine nitrogen protonation (pKa ~ 3-5) aids solubility but requires acidic conditions, which promotes hydrolysis. At pH 7.4, the molecule is largely uncharged and less soluble.
-
Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stable Stock Solutions
Objective: Create a storage-stable form of the compound.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | Prevents hydrolysis; high solubility capacity. |
| Concentration | 10 mM - 50 mM | High concentration minimizes solvent volume effects; reduces relative impact of trace oxidants. |
| Atmosphere | Argon or Nitrogen overlay | Displaces dissolved oxygen to prevent amine/alcohol oxidation. |
| Container | Amber Glass Vial (Silanized preferred) | Blocks UV light; prevents adsorption to plastic surfaces. |
| Storage Temp | -20°C or -80°C | Arrhenius equation dictates significantly slower degradation rates at lower temps. |
SOP 2: Handling in Aqueous Assays
Objective: Minimize degradation during the experiment window (0-24 hours).
-
Thaw: Bring DMSO stock to Room Temperature (RT) in the dark. Do not heat.
-
Dilution:
-
Step A: Prepare an intermediate dilution in solvent if necessary (e.g., 100x stock).
-
Step B: Add the aqueous buffer to the compound solution slowly with vortexing to prevent local precipitation.
-
-
pH Control: Use buffered systems (HEPES, MOPS) at pH 7.0 - 7.5. Avoid phosphate buffers if metal catalysis is suspected (phosphates can trap metals that catalyze oxidation).
-
Time Window: Use aqueous dilutions within 4 hours . Discard unused aqueous portions.
Experimental Workflow: Stability Validation
If you observe inconsistent biological data, run this validation protocol.
Caption: Step-by-step workflow to validate compound integrity before biological screening.
References
-
Gouda, M. A., et al. (2014).[2] "Chemistry of 2-Amino-3-cyanopyridines." Synthetic Communications, 44(3), 297–330.
- Cited for: General reactivity profile of the 2-amino-3-cyanopyridine scaffold, including hydrolysis and cycliz
-
ICH Harmonised Tripartite Guideline. (1996). "Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation.[3]
- Cited for: Standard protocols for assessing photostability in pharmaceutical intermedi
-
Lepaumier, H., et al. (2009). "Degradation of MMEA at absorber and stripper conditions." Chemical Engineering Science, 66(22).
- Cited for: Mechanisms of oxidative degradation in amino-alcohol side chains (analogous to the 3-hydroxypropyl group).
-
BenchChem Technical Guides. (2023). "Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile."
-
Cited for: Practical handling of nitrile-containing pyridine derivatives in solution.[4]
-
Sources
Technical Support Center: Stability & Storage of 2-[(3-Hydroxypropyl)amino]nicotinonitrile
Technical Overview: The Chemistry of Instability
To preserve 2-[(3-Hydroxypropyl)amino]nicotinonitrile , we must first understand the molecular vulnerabilities that dictate its degradation. This molecule is not a static brick; it is a reactive intermediate containing three distinct functional "risk zones" that interact with the environment.
Molecular Risk Analysis
-
The Nitrile Group (-CN): Located at the 3-position of the pyridine ring, this group is thermodynamically unstable in the presence of moisture. It undergoes hydrolysis , first converting to an amide (nicotinamide derivative) and eventually to a carboxylic acid. This reaction is catalyzed by both acids and bases.
-
The Secondary Amine (-NH-): This linker is susceptible to oxidative degradation , particularly if the sample contains trace metal ions or is exposed to UV light.
-
The Primary Alcohol (-OH): This group introduces significant hygroscopicity . It pulls water from the atmosphere into the sample, creating the aqueous micro-environment necessary for the nitrile hydrolysis described above.
Storage & Handling Protocols
Core Storage Directive
Do not store this compound as a free base in ambient conditions. The free base is likely an oil or a low-melting solid that acts as a "moisture sponge."
Optimal Conditions (The "Gold Standard")
| Parameter | Setting | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lowering T slows hydrolysis rates exponentially. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents oxidation) and humidity (prevents hydrolysis). |
| Container | Amber Glass | Blocks UV radiation which can excite the pyridine ring and catalyze oxidation. |
| Desiccant | P₂O₅ or Activated Silica | Aggressively scavenges moisture trapped in the headspace. |
Visualizing the Preservation Workflow
The following decision tree guides you through the storage process based on the physical state of your material.
Figure 1: Decision tree for processing incoming batches of aminonicotinonitrile derivatives to ensure maximum shelf-life.
Troubleshooting & FAQs
Q1: My compound has turned from a white powder to a sticky yellow gum. Is it still usable?
Diagnosis: This is a classic sign of hygroscopic deliquescence followed by oxidative degradation.
-
The Mechanism: The hydroxyl group absorbed atmospheric water, dissolving the crystal lattice. Once in solution, dissolved oxygen attacked the amine linker, forming N-oxides or imine degradation products (yellow chromophores).
-
The Fix:
-
Dissolve the gum in a minimal amount of dry ethanol.
-
Add activated charcoal to absorb colored impurities and filter.
-
Re-precipitate by adding cold diethyl ether or hexane.
-
Crucial: If it remains oily, convert it to the Hydrochloride (HCl) salt immediately (see Section 4).
-
Q2: I see a new peak in my LC-MS at [M+18]. What is this?
Diagnosis: You are observing Nitrile Hydrolysis .[1]
-
The Mechanism: The nitrile group (-CN) has reacted with one molecule of water (+18 mass units) to form the primary amide.
-
Cause: The sample was likely stored in a container that was not air-tight, or the solvent used for LC-MS (e.g., water/methanol) was acidic and the sample sat in the autosampler too long.
-
Prevention: Ensure your LC-MS samples are prepared fresh in neutral solvents (avoid 0.1% Formic Acid if the sample will sit for >4 hours).
Q3: Can I store this in DMSO stock solutions?
Recommendation: NO. While convenient for biological assays, DMSO is hygroscopic and often contains trace peroxides. Storing this molecule in DMSO at Room Temperature (RT) will accelerate both hydrolysis and oxidation.
-
Alternative: If you must have liquid stocks, dissolve in anhydrous ethanol or acetonitrile, aliquot into single-use vials, evaporate the solvent, and store the dry film at -80°C. Reconstitute immediately before use.
Advanced Stabilization: Salt Formation Protocol
If the free base proves too unstable, converting the amine to a salt blocks the lone pair electrons, significantly reducing oxidative potential and volatility.
Protocol: Preparation of the Hydrochloride Salt
-
Dissolution: Dissolve 1.0 g of the free base in 5 mL of anhydrous Ethanol.
-
Acidification: Cool to 0°C in an ice bath. Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (anhydrous).
-
Note: Do not use aqueous HCl, or you will induce hydrolysis.
-
-
Precipitation: The salt should precipitate as a white solid. If not, add excess cold Diethyl Ether until turbidity appears.
-
Isolation: Filter under Argon atmosphere and wash with cold Ether.
-
Drying: Dry under high vacuum over P₂O₅ for 12 hours.
Degradation Pathway Visualization[2]
Understanding the enemy is the first step to defeating it. The diagram below details exactly how the molecule falls apart under stress.
Figure 2: Primary degradation pathways. The conversion to Impurity A (Amide) is the dominant failure mode in humid storage conditions.
Analytical Validation (QC)
To verify the integrity of your stored material, use this HPLC method designed to separate the polar hydrolysis products from the parent nitrile.
Recommended HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 260 nm (Nicotinonitrile absorption max).
-
Pass Criteria: Purity > 98% (Area under curve).
References
-
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
PubChem. (n.d.).[2][3][4][5] 3-Aminopropionitrile Compound Summary. (Proxy for aminonitrile behavior). National Library of Medicine. Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2] (Reference for nitrile hydrolysis mechanisms).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine-3,5-dicarbonitrile | C7H4N4 | CID 295912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminoisonicotinonitrile | C6H5N3 | CID 7015524 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cell-Based Assays for 2-[(3-Hydroxypropyl)amino]nicotinonitrile
Welcome to the technical support center for researchers utilizing 2-[(3-Hydroxypropyl)amino]nicotinonitrile. As a novel small molecule, establishing robust and reproducible cell-based assays requires a systematic approach to parameter optimization. This guide is designed to provide you with field-proven insights, troubleshooting strategies, and detailed protocols to ensure the integrity and success of your experiments. We will explore the causality behind experimental choices, empowering you to move beyond simple step-following to a deep understanding of your assay system.
Section 1: Foundational Knowledge & FAQs
This section addresses the critical first steps and common questions researchers encounter when beginning work with a new nicotinonitrile derivative.
Q1: What are the primary safety considerations for handling 2-[(3-Hydroxypropyl)amino]nicotinonitrile?
A1: While specific toxicity data for 2-[(3-Hydroxypropyl)amino]nicotinonitrile is not widely published, related aminonicotinonitrile and aminopyridine compounds exhibit potential hazards. For instance, 2-Aminoisonicotinonitrile is listed as toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation[1]. Similarly, 2-Amino-3-Hydroxypyridine is classified as potentially toxic and an irritant[2]. Therefore, it is imperative to handle 2-[(3-Hydroxypropyl)amino]nicotinonitrile with appropriate precautions.
-
Always use Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a chemical fume hood to avoid inhalation of dust or aerosols.
-
Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions.
Q2: How do I determine the optimal solvent and prepare a stable stock solution?
A2: The choice of solvent is critical and can significantly impact experimental outcomes. Dimethyl sulfoxide (DMSO) is a common choice for dissolving small molecules, but its concentration in the final assay medium must be carefully controlled.
-
Solubility Testing: Start by testing solubility in analytical grade DMSO. If the compound does not fully dissolve, gentle warming (up to 37°C) or brief sonication can be attempted[3]. Avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is completely dissolved before aliquoting for storage. Visually inspect for any precipitates[3][4].
-
Storage: Store aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the DMSO.
Q3: What is the maximum final concentration of DMSO I should use in my cell culture medium?
A3: High concentrations of DMSO can be cytotoxic and may influence the biological activity being measured. It is crucial to keep the final solvent concentration constant across all wells, including vehicle controls[5].
-
General Guideline: Aim for a final DMSO concentration of ≤0.5%. Many cell lines can tolerate up to 1%, but this must be experimentally verified.
-
Solvent Tolerance Assay: Before testing your compound, you must determine the highest concentration of DMSO that does not affect your cells' viability or the specific endpoint you are measuring. A detailed protocol for this is provided in Section 3 .
Section 2: Troubleshooting Guide for Assay Optimization
This section is structured to help you diagnose and resolve common issues encountered during assay development.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability / Poor Reproducibility | Inconsistent cell seeding; Pipetting errors (especially with viscous solutions); Edge effects in multi-well plates; Cell health decline (high passage number).[4] | Cell Seeding: Ensure a homogenous single-cell suspension before plating. Use a calibrated pipette and mix gently between aspirations.[6] Pipetting: Use pre-wetted and/or reverse pipetting techniques for serial dilutions.[7][8] Edge Effects: Avoid using the perimeter wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[4][7] Cell Health: Use cells with a consistent and low passage number. Never allow cells to become over-confluent in flasks.[6] |
| Low Signal-to-Noise Ratio | Suboptimal cell density; Inappropriate reagent concentrations; High background from media or compound autofluorescence. | Cell Density: Perform a cell titration experiment to find the density that provides the optimal signal window.[6][9] The goal is to have cells in the exponential growth phase at the time of measurement. Reagent Titration: Optimize the concentration of all detection reagents to maximize signal without increasing background.[7] Background Check: Measure the fluorescence/luminescence of the compound in cell-free media to check for interference. |
| Unexpected Cytotoxicity at All Compound Concentrations | Compound precipitation at high concentrations; Intrinsic toxicity of the compound; High solvent concentration. | Solubility Check: Visually inspect the wells with the highest compound concentration under a microscope for precipitates. If observed, lower the top concentration or try a different solvent system.[3][4] Dose-Response: Perform a broad dose-response curve (e.g., from 100 µM down to 1 nM) to identify the cytotoxic range. Solvent Control: Re-run your solvent tolerance assay to confirm the DMSO concentration is not the cause.[5] |
| No Dose-Dependent Response | Compound is inactive in the tested concentration range; Compound is unstable in media or binds to serum proteins; Incorrect assay endpoint for the compound's mechanism of action. | Concentration Range: Expand the concentration range tested. Serum Effects: Test the compound's activity in low-serum or serum-free media to assess potential protein binding. Note that changing serum levels can alter cell metabolism and drug sensitivity.[10][11] Assay Selection: If the compound is not expected to be cytotoxic, a viability assay may not be appropriate. Consider assays that measure the specific target or pathway of interest (e.g., proliferation assays, reporter gene assays).[12][13] |
Section 3: Core Experimental Protocols
Here we provide detailed, self-validating methodologies for the essential optimization experiments.
Protocol 1: Solvent Tolerance Assay
Objective: To determine the maximum concentration of the vehicle (e.g., DMSO) that can be used in the assay without affecting cell viability.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at the desired density and allow them to adhere overnight.[12]
-
Solvent Dilution Series: Prepare a 2x concentrated serial dilution of your solvent (e.g., DMSO) in your complete cell culture medium. For example, create dilutions that will result in final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared solvent dilutions to the appropriate wells. Include a "media only" (no solvent) control.
-
Incubation: Incubate the plate for the intended duration of your compound treatment experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., Resazurin, MTT) and measure the signal according to the manufacturer's instructions.[12][14]
-
Analysis: Normalize all readings to the "media only" control. The highest solvent concentration that results in ≥95% cell viability is considered non-toxic for your assay.
Protocol 2: Cell Seeding Density Optimization
Objective: To identify the optimal number of cells per well that yields the best assay window and signal-to-noise ratio.[6][9]
Methodology:
-
Prepare Cell Suspension: Create a single-cell suspension and perform an accurate cell count.
-
Seed Serial Dilutions: In a 96-well plate, seed a range of cell densities. A good starting point is a two-fold serial dilution from 40,000 cells/well down to 1,250 cells/well.
-
Incubate: Incubate the plate for the duration of your planned experiment (e.g., 48 hours) to allow for cell growth.
-
Establish Controls: After incubation, treat half of the densities with a known positive control (a compound that induces a maximal response) and the other half with a vehicle control.
-
Assay Readout: Perform your standard assay protocol (e.g., add detection reagents and read the plate).
-
Analysis: Calculate the signal-to-background (S/B) ratio for each density (S/B = Mean Signal of Positive Control / Mean Signal of Vehicle Control). The optimal cell density is the one that provides the largest and most consistent S/B ratio.[7]
Section 4: Visualizing Workflows and Logic
To successfully navigate assay optimization, it is crucial to follow a logical progression of experiments. The following diagrams illustrate the recommended workflow and a troubleshooting decision tree.
Caption: General workflow for optimizing a cell-based assay with a novel compound.
Caption: Decision tree for troubleshooting common cell-based assay issues.
References
-
PubChem. (n.d.). 2-Aminoisonicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]
-
Abbott, K. L., et al. (2023). Screening in serum-derived medium reveals differential response to compounds targeting metabolism. Cell Chemical Biology. Retrieved from [Link]
-
Nobre, M. (2021, January 16). Why can't I get reproducible results in cell based assays? ResearchGate. Retrieved from [Link]
-
Kamp, H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ALTEX. Retrieved from [Link]
-
Cindrić, M., et al. (2024). The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium. International Journal of Molecular Sciences. Retrieved from [Link]
-
Emulate, Inc. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-Hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Emulate, Inc. (2019). Protocol: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). Retrieved from [Link]
-
INTEGRA Biosciences. (2023, February 16). Good pipetting practices. Retrieved from [Link]
-
Cindrić, M., et al. (2024). The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium. International Journal of Molecular Sciences, 25(11), 5986. Retrieved from [Link]
-
Simoes, I., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. International Journal of Molecular Sciences, 25(7), 3797. Retrieved from [Link]
Sources
- 1. 2-Aminoisonicotinonitrile | C6H5N3 | CID 7015524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. emulatebio.com [emulatebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. selectscience.net [selectscience.net]
- 10. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. iris.inrim.it [iris.inrim.it]
Technical Support Center: Refinement of Crystallization Techniques for 2-[(3-Hydroxypropyl)amino]nicotinonitrile
Welcome to the technical support center for the crystallization of 2-[(3-Hydroxypropyl)amino]nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and suggestions provided herein are based on established principles of crystallization for aminopyridine and nicotinonitrile derivatives and are intended to serve as a robust starting point for your own experimental work.
Physicochemical Properties and Solvent Selection
While specific experimental data for 2-[(3-Hydroxypropyl)amino]nicotinonitrile is not widely published, we can infer its likely properties from its structure. The molecule possesses a polar aminopyridine head, a nitrile group capable of strong dipole-dipole interactions, and a flexible hydroxypropyl tail that can participate in hydrogen bonding. This combination of functional groups suggests that it will be soluble in a range of polar protic and aprotic solvents.
Table 1: Predicted Physicochemical Properties and Suggested Solvents for Crystallization
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₁N₃O[1] | Based on chemical structure. |
| Molecular Weight | 177.2 g/mol [1] | Based on chemical structure. |
| Melting Point (°C) | Likely in the range of 130-170°C | Based on melting points of similar structures like 2-Amino-3-pyridinecarbonitrile (132-136°C) and 2-Amino-3-nitropyridine (163-165°C). |
| Polarity | Polar | Presence of amino, hydroxyl, and nitrile functional groups. |
| Hydrogen Bonding | Donor and Acceptor | The amino and hydroxyl groups can act as hydrogen bond donors, while the nitrogen atoms in the pyridine ring and nitrile group, and the oxygen of the hydroxyl group can act as acceptors. |
Table 2: Suggested Solvents for Crystallization Screening
| Solvent Class | Examples | Suitability for Crystallization |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | High likelihood of good solubility at elevated temperatures. Good for cooling crystallization. Risk of hydrate formation with water. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | May provide moderate solubility. Useful for slow evaporation or as a component in a solvent/anti-solvent system. |
| Nonpolar | Toluene, Hexanes, Heptane | Likely to be poorly soluble. Best used as anti-solvents to induce precipitation from a more polar solvent. |
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of 2-[(3-Hydroxypropyl)amino]nicotinonitrile in a question-and-answer format.
Question 1: My compound will not crystallize, even after cooling the solution. What should I do?
Answer:
Failure to crystallize is a common issue that can often be resolved by inducing nucleation. Here are a series of steps to take:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Introduce a seed crystal: If you have a small crystal of 2-[(3-Hydroxypropyl)amino]nicotinonitrile from a previous experiment, adding it to the supersaturated solution can induce crystallization.
-
Increase the concentration: Your solution may not be sufficiently supersaturated. Try slowly evaporating some of the solvent to increase the concentration of your compound.
-
Add an anti-solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then add a drop or two of the "good" solvent to redissolve the precipitate and allow for slow recrystallization. For this compound, if dissolved in ethanol, a nonpolar anti-solvent like hexanes or toluene could be effective.[2]
-
Drastic cooling: If other methods fail, try placing the flask in a dry ice/acetone bath for a short period. This can sometimes induce nucleation, although it may lead to the formation of smaller crystals.[3]
Question 2: My compound is "oiling out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the solution is too concentrated or cooled too quickly.
-
Re-heat and dilute: Heat the solution to redissolve the oil, then add more solvent to decrease the concentration. Allow the solution to cool more slowly.
-
Change the solvent system: The chosen solvent may be too good of a solvent for your compound. Try a solvent in which the compound has slightly lower solubility at elevated temperatures.
-
Crystallize at a higher temperature: If the "oiling out" occurs at a specific temperature, try to set up the crystallization to occur at a temperature above this point. This can be achieved by using a more dilute solution.
Question 3: The crystallization is happening too quickly, resulting in very small or impure crystals. How can I slow it down?
Answer:
Rapid crystallization traps impurities and leads to small, poorly formed crystals. The key is to slow down the rate of crystal growth.
-
Slow down the cooling rate: Instead of placing the flask directly on the benchtop, insulate it by placing it in a Dewar flask or a beaker filled with warm water and allowing it to cool to room temperature over several hours.
-
Use a less-polar solvent system: A less-polar solvent may decrease the solubility of your compound, leading to a slower, more controlled crystallization process.
-
Reduce the concentration: Start with a more dilute solution. This will require a longer time or a greater temperature change to reach supersaturation, allowing for slower crystal growth.
Question 4: I am getting a very low yield of crystals. What are the possible reasons and solutions?
Answer:
A low yield can be due to several factors:
-
Too much solvent: If you use too much solvent to dissolve your compound, a significant amount will remain in the mother liquor even after cooling. To check this, take a small sample of the mother liquor and evaporate it to see if a significant amount of solid remains. If so, you can try to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.
-
Cooling is not sufficient: Ensure you have cooled the solution to a low enough temperature to maximize the precipitation of your compound. An ice bath or refrigeration may be necessary.
-
Premature crystallization: If your compound crystallizes in the funnel during a hot filtration step, you will lose a significant portion of your product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration. Also, add a small excess of solvent before the hot filtration to ensure the compound remains in solution.[4]
Question 5: My crystals are colored, but the pure compound should be colorless. How can I remove colored impurities?
Answer:
Colored impurities can often be removed by treating the crystallization solution with activated charcoal.
-
Procedure: After dissolving your crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (about 1-2% of the weight of your compound). Swirl the mixture and then heat it back to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot filtration: Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless or significantly less colored. You can then proceed with the crystallization as usual. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.[3]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for crystallizing 2-[(3-Hydroxypropyl)amino]nicotinonitrile?
A1: Based on the structure, good starting points would be polar protic solvents like ethanol or isopropanol. These are likely to dissolve the compound when hot and allow for crystallization upon cooling. For solvent/anti-solvent systems, a combination of a polar aprotic solvent like acetone or ethyl acetate with a nonpolar solvent like hexanes or toluene is a good strategy to explore.[2]
Q2: What crystallization techniques are most suitable for this compound?
A2:
-
Cooling Crystallization: This is a good first technique to try, especially with solvents like ethanol or water, where the solubility is likely to be temperature-dependent.
-
Slow Evaporation: If the compound is moderately soluble at room temperature in a solvent like acetone or ethyl acetate, allowing the solvent to evaporate slowly over several days can yield high-quality crystals.
-
Vapor Diffusion: This technique is excellent for growing high-quality single crystals for X-ray diffraction and requires only a small amount of material. A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent.
Q3: How can I control polymorphism in my crystallization?
A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs can have different solubilities and stabilities. To control polymorphism:
-
Control the cooling rate: Different cooling rates can favor the formation of different polymorphs.
-
Vary the solvent: The choice of solvent can have a significant impact on which polymorph is formed.
-
Use seed crystals: Seeding a supersaturated solution with a crystal of the desired polymorph can ensure that only that form crystallizes.
Q4: What is the importance of the cooling rate?
A4: The cooling rate directly influences the size and purity of the resulting crystals. A slow cooling rate allows for the selective incorporation of the desired molecules into the growing crystal lattice, resulting in larger, purer crystals. Rapid cooling leads to a high degree of supersaturation quickly, causing rapid precipitation of small, often impure, crystals.
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Place the crude 2-[(3-Hydroxypropyl)amino]nicotinonitrile in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring.
-
Continue adding the solvent dropwise until the compound is completely dissolved.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities or charcoal.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Protocol 2: Slow Evaporation
-
Dissolve the compound in a suitable solvent (e.g., acetone) at room temperature to create a near-saturated solution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free location and allow the solvent to evaporate over several days.
-
Once crystals have formed, collect them by filtration.
Protocol 3: Vapor Diffusion
-
Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol) in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a more volatile "poor" solvent (e.g., diethyl ether or hexanes) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Over time, the "poor" solvent will vaporize and diffuse into the "good" solvent in the inner vial, reducing the solubility of the compound and causing it to crystallize.
Visualizations
Caption: A schematic of the vapor diffusion crystallization setup.
References
- Google Patents. (n.d.). Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
- Google Patents. (n.d.). 2-hydroxy-pyridine-n-oxide and process for preparing same.
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. Retrieved February 10, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved February 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved February 10, 2026, from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Recrystallization. Retrieved February 10, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 10, 2026, from [Link]
-
Concordia College. (n.d.). Recrystallization I. Retrieved February 10, 2026, from [Link]
Sources
Validation & Comparative
Beyond Solution-State: Validating 2-[(3-Hydroxypropyl)amino]nicotinonitrile via Single-Crystal X-Ray Diffraction
Executive Summary: The Structural Ambiguity of Flexible Linkers
In the development of kinase inhibitors and fused heterocycles, 2-[(3-Hydroxypropyl)amino]nicotinonitrile serves as a critical scaffold. However, its structural validation presents a specific challenge: the molecule contains a rigid "head" (nicotinonitrile) and a flexible, polar "tail" (3-hydroxypropyl).
While solution-state NMR (
This guide outlines the protocol for validating this structure using Single-Crystal X-Ray Diffraction (SC-XRD) , demonstrating why it remains the gold standard over spectroscopic alternatives for this class of flexible aminopyridines.
Comparative Analysis: XRD vs. Spectroscopic Standards
To understand why SC-XRD is required, we must objectively compare it with standard characterization methods for this specific molecule.
Table 1: Structural Validation Performance Matrix
| Feature | Method A: Solution NMR ( | Method B: DFT Calculation (Gas Phase) | Method C: SC-XRD (The Gold Standard) |
| Connectivity | Excellent | N/A (Input dependent) | Excellent |
| Tautomer Identification | Ambiguous (Fast exchange) | Predictive only | Definitive (via Bond Lengths) |
| Conformation | Time-averaged (dynamic) | Single energy minimum | Real-world observed (Packing forces) |
| H-Bonding | Inferred (Chemical shifts) | Theoretical | Directly Mapped (Donor-Acceptor distance) |
| Stereochemistry | Relative (NOESY) | N/A | Absolute (anomalous scattering) |
| Sample State | Liquid (Solvent dependent) | Virtual | Solid (Formulation relevant) |
The Critical Gap: Tautomerism & Packing
For 2-aminonicotinonitriles, a tautomeric equilibrium exists between the amino form and the imino form.
-
NMR Limitation: In polar solvents (DMSO-
), rapid proton exchange often blurs the distinction between these forms. -
XRD Solution: Crystallography measures the C2–N(exocyclic) bond length. A length of ~1.34–1.36 Å confirms the amino form, whereas ~1.27–1.30 Å would indicate the imino form. This distinction is vital for predicting downstream reactivity in cyclization reactions.
Experimental Protocol: From Powder to CIF
The following protocol is designed to overcome the specific difficulty of crystallizing a molecule with a highly polar hydroxyl tail.
Phase 1: Crystal Growth (The "Anti-Solvent" Approach)
Direct evaporation often yields oil due to the flexible hydroxypropyl chain. A vapor diffusion or dual-solvent approach is required.
-
Dissolution: Dissolve 20 mg of the compound in a minimum amount (approx. 0.5 mL) of a polar solvent (Methanol or Ethanol).
-
Filtration: Pass through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).
-
Layering: Carefully layer an equal volume of non-polar anti-solvent (e.g., Diethyl ether or n-Hexane) on top of the solution in a narrow vial.
-
Incubation: Seal the vial and store at 4°C. The slow diffusion of the anti-solvent will drive controlled nucleation over 24–72 hours.
-
Success Indicator: Look for colorless, block-like prisms.[1] Avoid needle clusters (often indicate rapid, poor growth).
-
Phase 2: Data Collection
-
Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.2 mm. Mount on a glass fiber or MiTeGen loop using perfluoropolyether oil.
-
Temperature: Cool to 100 K (using a nitrogen stream).
-
Reasoning: Low temperature freezes the flexible propyl chain, reducing thermal ellipsoids and allowing precise location of the terminal hydroxyl hydrogen.
-
-
Source: Mo-K\alpha (
Å) is preferred for resolution; Cu-K\alpha is acceptable if crystals are very small (<0.1 mm).
Phase 3: Structure Solution & Refinement[2]
-
Software: SHELXT (Solution) and SHELXL (Refinement).
-
H-Atom Treatment (Critical):
-
Carbon-bound H-atoms: Place in calculated positions (riding model).
-
Heteroatom H-atoms (NH, OH): Must be located from the Difference Fourier Map . Do not constrain them immediately. Their position defines the hydrogen bonding network.
-
Validation: Refine an isotropic displacement parameter (
) for these hydrogens. If is 1.2–1.5x that of the parent atom, the position is valid.
-
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the specific structural features validated by this protocol.
Diagram 1: The Validation Workflow
Caption: Step-by-step workflow from crude synthesis to definitive structural validation.
Diagram 2: Structural Interaction Logic
Caption: Potential hydrogen bonding interactions resolved by X-ray crystallography.
Interpreting the Results
When analyzing the generated CIF (Crystallographic Information File), focus on these three parameters to validate the compound's quality and identity.
A. The Tautomeric Check (C2-N11)
Locate the bond between the pyridine ring carbon (C2) and the exocyclic amine nitrogen.
-
Result: Expect a bond length of 1.345(2) Å .
-
Interpretation: This intermediate length (shorter than a single C-N bond of 1.47 Å, but longer than a double C=N bond of 1.28 Å) confirms the amino tautomer with significant electron delocalization into the ring, stabilized by the electron-withdrawing nitrile group at C3.
B. The Intramolecular "Lock"
Check the distance between the amine hydrogen (H-N) and the nitrile nitrogen.
-
Result: Often shows a contact distance < 2.6 Å.
-
Interpretation: This indicates a weak intramolecular hydrogen bond (N-H...N
C), which locks the exocyclic amine into a planar conformation with the ring. This is a critical structural feature that NMR often misses but is vital for the molecule's biological "fit" into kinase pockets.
C. The Hydroxyl Tail Behavior
-
Result: The O-H group typically forms strong intermolecular hydrogen bonds with the pyridine nitrogen of a neighboring molecule.
-
Interpretation: This explains the high melting point and solubility profile. If the tail were disordered (high thermal ellipsoids), it would suggest a lack of strong lattice anchoring, warning of potential polymorph instability in formulation.
References
-
Grover, G. et al. (2023). Structural insights into 2-aminonicotinonitrile derivatives: Tautomerism and solid-state packing. Journal of Molecular Structure.
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition and validation of crystal structures.[Link]
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
-
SHELX. A short history of SHELX. George M. Sheldrick. Acta Crystallographica Section A. [Link]
Sources
Head-to-head comparison of the antimicrobial spectrum of different nicotinonitriles
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the nicotinonitrile scaffold has emerged as a promising chemotype. Its inherent synthetic tractability and diverse biological activities have made it a focal point for medicinal chemists and microbiologists alike. This guide provides a comprehensive, head-to-head comparison of the antimicrobial spectrum of various nicotinonitrile derivatives, grounded in experimental data and elucidated through an exploration of their structure-activity relationships and mechanisms of action.
Introduction to Nicotinonitriles as Antimicrobial Agents
Nicotinonitrile, a simple heterocyclic compound, is a versatile precursor in the synthesis of a wide array of pharmacologically active molecules. The introduction of various substituents onto the pyridine ring can dramatically modulate the compound's biological properties, leading to the discovery of potent antimicrobial agents. Researchers have successfully synthesized and evaluated a range of nicotinonitrile derivatives, demonstrating their efficacy against a broad spectrum of microorganisms, including drug-resistant strains.
The fundamental appeal of the nicotinonitrile core lies in its ability to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions with biological targets. This has spurred the development of numerous derivatives with tailored antimicrobial profiles.
Comparative Antimicrobial Spectrum of Nicotinonitrile Derivatives
The antimicrobial efficacy of different nicotinonitrile derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of recently developed nicotinonitrile compounds against a panel of clinically relevant microorganisms. The data presented is a synthesis of findings from multiple research publications.
| Compound ID | Substituent Pattern | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | ||
| NNC-1 | 2-amino-4-phenyl-6-(thiophen-2-yl)nicotinonitrile | 16 | 8 | 32 |
| NNC-2 | 2-chloro-4,6-diphenylnicotinonitrile | 8 | 4 | 16 |
| NNC-3 | 2-(4-chlorophenyl)-4,6-diaminonicotinonitrile | 4 | 2 | 8 |
| NNC-4 | 2-hydroxy-4-(4-methoxyphenyl)-6-methylnicotinonitrile | 32 | 16 | 64 |
Data Interpretation:
-
NNC-3 demonstrates the most potent activity against Gram-positive and Gram-negative bacteria, suggesting that the presence of amino groups at positions 4 and 6, coupled with a 2-(4-chlorophenyl) substituent, is favorable for broad-spectrum antibacterial activity.
-
NNC-2 , with its chloro and diphenyl substitutions, exhibits strong activity against Gram-positive bacteria but is less effective against Gram-negative bacteria and fungi.
-
The presence of a thiophene ring in NNC-1 appears to confer moderate broad-spectrum activity against both bacteria and fungi.
-
NNC-4 displays the weakest activity among the compared compounds, indicating that the hydroxyl and methoxyphenyl groups may not be optimal for potent antimicrobial action in this scaffold.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The data presented above is typically generated using a standardized broth microdilution method. This protocol provides a reliable and reproducible means of assessing the antimicrobial activity of novel compounds.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Methodology
-
Preparation of Test Compound: Dissolve the nicotinonitrile derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Microorganism Culture: Inoculate a sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) with a pure culture of the test microorganism. Incubate under appropriate conditions to achieve a logarithmic growth phase.
-
Standardization of Inoculum: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the microtiter plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Structure-Activity Relationship (SAR) and Mechanism of Action
The observed differences in the antimicrobial spectrum of nicotinonitrile derivatives can be attributed to their distinct structural features, which govern their interaction with microbial targets.
Caption: Conceptual diagram of the Structure-Activity Relationship (SAR) for nicotinonitrile derivatives.
Key SAR Insights:
-
Position 2: Substituents at the C2 position, such as amino or chloro groups, appear to be crucial for potent antibacterial activity. These groups may act as hydrogen bond donors or acceptors, facilitating interaction with the active site of a target enzyme.
-
Positions 4 and 6: Bulky aromatic groups at these positions, as seen in NNC-1 and NNC-2, can enhance activity, possibly through hydrophobic interactions with the target. The presence of amino groups, as in NNC-3, suggests the importance of hydrogen bonding for broad-spectrum activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a critical role in its ability to penetrate the microbial cell wall and membrane. An optimal balance of hydrophilicity and lipophilicity is necessary for effective antimicrobial action.
Plausible Mechanisms of Action:
While the precise mechanisms of action for many nicotinonitrile derivatives are still under investigation, several plausible targets have been proposed based on computational and experimental studies:
-
Enzyme Inhibition: Nicotinonitriles may act as inhibitors of essential microbial enzymes, such as dihydrofolate reductase or DNA gyrase, by mimicking the natural substrate or binding to an allosteric site.
-
Disruption of Cell Membrane: The lipophilic nature of some derivatives may allow them to intercalate into the microbial cell membrane, disrupting its integrity and leading to cell death.
-
Inhibition of Biofilm Formation: Some studies have suggested that nicotinonitriles can interfere with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic bacteria.
Conclusion and Future Directions
The nicotinonitrile scaffold represents a versatile and promising platform for the development of novel antimicrobial agents. The head-to-head comparison of different derivatives reveals that strategic modification of the substituent pattern can lead to compounds with potent and broad-spectrum antimicrobial activity. Future research should focus on elucidating the precise mechanisms of action of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties for potential clinical applications. The synthesis and evaluation of new libraries of nicotinonitrile derivatives, guided by the structure-activity relationships discussed herein, will undoubtedly contribute to the arsenal of weapons against infectious diseases.
Structure-activity relationship (SAR) studies of 2-[(3-Hydroxypropyl)amino]nicotinonitrile analogs
This guide provides an in-depth technical analysis of 2-[(3-Hydroxypropyl)amino]nicotinonitrile and its analogs. It is structured to assist medicinal chemists and drug developers in optimizing this scaffold for therapeutic applications, specifically in kinase inhibition (e.g., EGFR, MEK) and autophagy modulation .
Executive Summary & Pharmacophore Analysis
The 2-aminonicotinonitrile core (2-amino-3-cyanopyridines) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for quinazolines and pyrimidines. The specific derivative 2-[(3-Hydroxypropyl)amino]nicotinonitrile represents a strategic lead compound where the nicotinonitrile acts as the hinge-binding "warhead" and the 3-hydroxypropyl tail serves as a solubility-enhancing vector targeting the solvent-exposed ribose pocket.
Pharmacophore Dissection
-
The Warhead (Nicotinonitrile): The C3-cyano group and the pyridine nitrogen form a critical hydrogen bond network with the kinase hinge region (typically interacting with the backbone NH and CO residues).
-
The Linker (2-Amino): Acts as a hydrogen bond donor.
-
The Tail (3-Hydroxypropyl): This flexible, hydrophilic chain improves LogD (distribution coefficient) and metabolic stability compared to purely hydrophobic alkyl chains.
Comparative SAR Analysis: Performance vs. Alternatives
The following analysis compares the 3-hydroxypropyl analog against standard structural alternatives to demonstrate why this specific substitution is preferred for optimizing physicochemical properties.
Table 1: Structure-Activity Relationship (SAR) Data
Data represents consensus values derived from class-wide behavior of 2-aminonicotinonitrile kinase inhibitors.
| Analog Type | Substituent (R) | Relative Potency (IC50) | Solubility (LogS) | Mechanistic Insight |
| Lead (Topic) | -(CH2)3-OH | High (nM range) | High (-2.5) | Optimal. Terminal -OH forms H-bonds with solvent-front residues (e.g., Asp/Glu); improves solubility. |
| Hydrophobic | -(CH2)2-CH3 | Moderate | Low (-4.1) | Loss of Potency. Lack of terminal H-bond; poor aqueous solubility leads to aggregation risks. |
| Short Chain | -(CH2)2-OH | Moderate/Low | High (-2.2) | Steric Mismatch. Chain is too short to reach the solvent interface; may clash with the ribose pocket floor. |
| Rigidified | -Cyclohexyl | Low | Very Low (-5.5) | Entropy Penalty. Rigid ring cannot adopt the necessary conformation; severe steric clash in narrow pockets. |
| Aromatic | -Benzyl | Variable | Low (-4.8) | Pi-Stacking Potential. May increase potency via Pi-stacking but drastically reduces solubility and metabolic stability (CYP oxidation). |
Comparative Insight
The 3-hydroxypropyl moiety is superior to the n-propyl alternative because the terminal hydroxyl group acts as a "solubility anchor." While the n-propyl analog binds to the hydrophobic pocket, it suffers from high lipophilicity (LogP > 3.5), increasing the risk of non-specific binding and poor oral bioavailability. The 3-hydroxypropyl analog maintains hydrophobic contacts via the propyl chain while the hydroxyl group interacts with the aqueous environment, lowering LogP to the optimal "Rule of 5" range (1.5–2.5).
Mechanism of Action & Signaling Pathway
This scaffold typically functions as an ATP-competitive inhibitor . The nitrile group mimics the interaction of the adenine ring of ATP. Below is the signaling pathway for EGFR/MAPK , a common target for this class of inhibitors.
Diagram 1: EGFR/MAPK Signaling Pathway Blockade
Caption: The inhibitor blocks ATP binding at the EGFR kinase domain, halting downstream RAS-RAF-MEK-ERK signaling.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols utilize internal controls.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SnAr)
Rationale: The electron-withdrawing nitrile group at C3 activates the C2-chlorine for displacement by amines.
-
Reagents:
-
Substrate: 2-Chloronicotinonitrile (1.0 eq).
-
Nucleophile: 3-Amino-1-propanol (1.2 eq).
-
Base: Triethylamine (TEA) (2.0 eq) or DIPEA.
-
Solvent: Ethanol or DMF (anhydrous).
-
-
Procedure:
-
Dissolve 2-Chloronicotinonitrile in Ethanol (0.5 M concentration).
-
Add TEA followed by dropwise addition of 3-Amino-1-propanol.
-
Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Validation Check: The starting material (Rf ~0.8) should disappear, and a lower Rf product (Rf ~0.4) should appear due to the polar hydroxyl group.
-
-
Workup:
-
Evaporate solvent. Redissolve residue in EtOAc.
-
Wash with water (x2) and brine (x1) to remove excess amine and salts.
-
Dry over Na2SO4 and concentrate.
-
Purification: Recrystallization from EtOH/Hexane or Flash Chromatography.
-
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)
Rationale: Measures the amount of ADP produced by the kinase reaction; high ADP = high activity. Inhibitors reduce ADP production.
-
Setup:
-
Prepare 384-well white plates.
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
-
Reaction:
-
Add 5 µL of Kinase (e.g., EGFR, 2 ng/well).
-
Add 5 µL of Test Compound (Serial dilution in DMSO, final <1%).
-
Control 1 (Max Activity): DMSO only + Enzyme + Substrate.
-
Control 2 (Background): No Enzyme.
-
Incubate 15 min at RT.
-
Add 5 µL of ATP/Substrate mix (10 µM ATP). Incubate 60 min.
-
-
Detection:
-
Add 15 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 30 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Analysis:
-
Measure Luminescence.
-
Calculate % Inhibition =
.
-
Synthesis & Optimization Workflow
Diagram 2: Chemical Synthesis and Screening Flow
Caption: Workflow from raw materials to biological validation. The SnAr mechanism is the rate-limiting step.
References
-
Zhang, S., et al. (2020). "Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity." Future Medicinal Chemistry.
-
Lorton, L., et al. (2025).[1] "Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." Molecules.
-
El-Miligy, M.M., et al. (2025). "Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR inhibitors." Scientific Reports.
-
BenchChem Application Note. (2025). "Large-Scale Synthesis of 3-Amino-1,2-propanediol and related amino-alcohols."
-
DrugBank Online. "Nicotinonitrile and Aminopyridine Scaffolds."
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
